Product packaging for BMS-753426(Cat. No.:)

BMS-753426

Cat. No.: B8511415
M. Wt: 506.6 g/mol
InChI Key: QAPTWHXHEYAIKG-RCOXNQKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMS-753426 is a useful research compound. Its molecular formula is C25H33F3N6O2 and its molecular weight is 506.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33F3N6O2 B8511415 BMS-753426

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H33F3N6O2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide

InChI

InChI=1S/C25H33F3N6O2/c1-14(35)31-20-12-16(33-24(2,3)4)6-8-21(20)34-10-9-19(23(34)36)32-22-17-11-15(25(26,27)28)5-7-18(17)29-13-30-22/h5,7,11,13,16,19-21,33H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t16-,19+,20-,21+/m1/s1

InChI Key

QAPTWHXHEYAIKG-RCOXNQKVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)NC(C)(C)C

Canonical SMILES

CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)NC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BMS-753426, a Potent CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-753426 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical signaling axis that governs the migration and infiltration of monocytes and macrophages into tissues. Dysregulation of the CCL2/CCR2 pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as in oncology. This compound exerts its therapeutic potential by directly binding to CCR2 and inhibiting the downstream signaling cascades that mediate cellular chemotaxis. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, impact on cellular function, and its effects on key downstream signaling pathways. Detailed experimental protocols for the assays used to characterize this molecule are also provided to facilitate further research and development.

Core Mechanism of Action: CCR2 Antagonism

This compound functions as a direct antagonist of the CCR2 receptor.[1] By binding to this G-protein coupled receptor (GPCR), it prevents the binding of its cognate ligands, most notably CCL2. This blockade of the natural ligand-receptor interaction is the primary mechanism through which this compound inhibits the recruitment of CCR2-expressing cells, such as monocytes and macrophages, to sites of inflammation.[1][2]

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to the human CCR2 receptor. In vitro studies have demonstrated its potent inhibitory activity in various assays. The compound also shows a degree of selectivity for CCR2 over the closely related CCR5 receptor.[2]

Table 1: In Vitro Activity of this compound

AssaySpeciesIC50 (nM)Reference
CCR2 BindingHuman2.7[2]
CCR5 BindingHuman83
Monocyte ChemotaxisHuman20 (relative to predecessor)
Downstream Signaling Pathways

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through Gαi-coupled proteins. This leads to the activation of several key downstream pathways that are crucial for cell migration, survival, and proliferation. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. By blocking the initial ligand-receptor interaction, this compound is predicted to inhibit the activation of these critical downstream effectors.

Figure 1: CCR2 Signaling and Inhibition by this compound CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates BMS753426 This compound BMS753426->CCR2 Blocks PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK AKT Akt PI3K->AKT Chemotaxis Monocyte Chemotaxis, Survival, and Proliferation AKT->Chemotaxis Promotes MAPK->Chemotaxis Promotes Figure 2: Workflow for CCR2 Radioligand Binding Assay start Start prep_membranes Prepare Cell Membranes (HEK293-hCCR2) start->prep_membranes add_reagents Add Membranes, Radioligand, and this compound to Plate prep_membranes->add_reagents incubate Incubate at RT add_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end Figure 3: Monocyte Chemotaxis Assay Workflow start Start add_chemoattractant Add Chemoattractant to Lower Chamber start->add_chemoattractant preincubate_cells Pre-incubate Monocytes with this compound start->preincubate_cells add_cells Add Monocytes to Upper Chamber add_chemoattractant->add_cells preincubate_cells->add_cells incubate Incubate at 37°C add_cells->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated stain_migrated Fix and Stain Migrated Cells remove_non_migrated->stain_migrated quantify Quantify Migrated Cells stain_migrated->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

References

BMS-753426: A Technical Guide to a Potent CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Bristol Myers Squibb, this small molecule inhibitor represents a significant advancement in the pursuit of therapies targeting the CCL2-CCR2 signaling axis, which is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

The development of this compound was driven by the need to improve upon earlier clinical candidates, such as BMS-741672, which exhibited metabolic instability. Specifically, BMS-741672, a tertiary amine, was subject to N-demethylation in vivo, leading to a metabolite with significantly reduced functional activity[1]. This compound was designed to overcome this limitation, demonstrating enhanced pharmacokinetic properties, including lower clearance and higher oral bioavailability, while maintaining potent antagonism of the CCR2 receptor[1].

Mechanism of Action

This compound functions as a competitive antagonist at the CCR2 receptor. CCR2 is a G-protein coupled receptor (GPCR) primarily expressed on monocytes, macrophages, and a subset of T cells[1]. Its main ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The CCL2-CCR2 signaling axis plays a crucial role in directing the migration of monocytes from the bone marrow into the bloodstream and to sites of inflammation[1].

By binding to CCR2, this compound prevents the binding of CCL2 and other cognate ligands (CCL7, CCL8, CCL13), thereby inhibiting the downstream signaling cascades that lead to monocyte chemotaxis. This blockade of monocyte recruitment to inflamed tissues is the primary mechanism through which this compound exerts its anti-inflammatory effects.

CCR2 Signaling Pathway and Inhibition by this compound

The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This triggers a cascade of downstream signaling events, including the activation of pathways such as phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT). These pathways ultimately regulate gene expression and cellular processes involved in cell survival, proliferation, and migration. This compound competitively blocks the initial ligand-receptor interaction, thereby preventing the activation of these downstream pathways.

CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates BMS753426 This compound BMS753426->CCR2 Antagonizes PI3K_AKT PI3K/AKT Pathway G_Protein->PI3K_AKT MAPK MAPK Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Response Cell Migration, Proliferation, Survival PI3K_AKT->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response

CCR2 Signaling Pathway and Antagonism by this compound

Quantitative Data

The following tables summarize the in vitro and in vivo potency of this compound and related compounds.

Table 1: In Vitro Characterization of CCR2 Antagonists
CompoundCCR2 Binding IC50 (nM)CCR5 Binding IC50 (nM)Monocyte Chemotaxis IC50 (nM)
This compound (2d) 2.9831.0
BMS-741672 (1a) 4.6>50000.8
Metabolite (2a) 42495920

Data sourced from Yang et al., 2021. IC50 values are reported as the average of two or more determinations. Monocyte chemotaxis was induced by 10 nM MCP-1.[1]

Table 2: Pharmacokinetic Properties in Cynomolgus Monkeys
CompoundKey Pharmacokinetic Observation
This compound Reported to have lower clearance and higher oral bioavailability compared to BMS-741672.
BMS-741672 High levels of the N-demethylated metabolite (2a) observed in circulation, with the metabolite having ~20-fold weaker functional activity.

Specific quantitative values for clearance and oral bioavailability for a direct comparison have not been publicly disclosed in the reviewed literature. The information is based on qualitative descriptions and metabolite data from Yang et al., 2021.

Table 3: In Vivo Efficacy in a Human CCR2 Knock-in Mouse Model of Multiple Sclerosis (EAE)
Treatment GroupDosingKey Outcome
This compound 25 mg/kg, BID, oralReduced the area under the curve (AUC) of the clinical score by 49% (p < 0.05).
BMS-741672 55 mg/kg, oralShowed a comparable efficacy profile to this compound at the tested dose.

Data sourced from Yang et al., 2021. EAE (Experimental Autoimmune Encephalomyelitis) is a model for multiple sclerosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

CCR2 Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the CCR2 receptor.

  • Cell Membrane Preparation:

    • Human peripheral blood mononuclear cells (PBMCs) or a cell line stably expressing human CCR2 (e.g., HEK293) are harvested.

    • Cells are washed with a phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • The cell lysate is homogenized and then centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

  • Binding Assay Protocol:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2), and the test compound at various concentrations.

    • For determining non-specific binding, a high concentration of a known non-radiolabeled CCR2 ligand is added to control wells.

    • The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

Monocyte Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of monocytes towards a chemoattractant like MCP-1.

  • Cell Preparation:

    • Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Monocytes can be further enriched using positive or negative selection methods.

    • Alternatively, a monocytic cell line such as THP-1 can be used.

    • The cells are washed and resuspended in a serum-free assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • Chemotaxis Assay Protocol (Boyden Chamber):

    • The assay is performed using a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.

    • The lower wells are filled with the assay medium containing a specific concentration of MCP-1 (e.g., 10 nM) and the test compound at various concentrations. Control wells contain medium with and without MCP-1.

    • The cell suspension is added to the upper chamber.

    • The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell migration (e.g., 90 minutes to 3 hours).

    • After incubation, non-migrated cells are removed from the upper surface of the membrane.

    • The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with DAPI or crystal violet).

    • The number of migrated cells is quantified by microscopy and image analysis.

    • The IC50 value (the concentration of the antagonist that inhibits 50% of the MCP-1-induced cell migration) is determined.

In Vivo Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for human multiple sclerosis.

  • Induction of EAE:

    • Human CCR2 knock-in mice are used to assess the efficacy of compounds targeting the human receptor.

    • EAE is induced by immunization with a myelin-derived peptide, such as MOG₃₅₋₅₅ (myelin oligodendrocyte glycoprotein peptide 35-55), emulsified in Complete Freund's Adjuvant (CFA).

    • Mice also receive injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.

  • Treatment and Monitoring:

    • Treatment with this compound (or vehicle control) is initiated at a specified time point, for example, on the day of immunization. The compound is administered orally at a defined dose and frequency (e.g., 25 mg/kg, twice daily).

    • Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

    • Body weight is also monitored as an indicator of general health.

  • Data Analysis:

    • The primary endpoint is the clinical score. Data are often presented as the mean clinical score over time.

    • Other parameters that can be analyzed include the day of disease onset, the peak clinical score, and the cumulative disease score (Area Under the Curve, AUC).

    • Statistical analysis is performed to determine the significance of the treatment effect compared to the vehicle control group.

Visualizations

Experimental Workflow for CCR2 Antagonist Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a CCR2 antagonist like this compound.

HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & Optimization Hit_ID->Lead_Gen In_Vitro In Vitro Characterization Lead_Gen->In_Vitro Binding_Assay CCR2/CCR5 Binding Assays (IC50) In_Vitro->Binding_Assay Functional_Assay Chemotaxis & Calcium Flux (IC50) In_Vitro->Functional_Assay In_Vivo_PK In Vivo Pharmacokinetics (e.g., Cynomolgus Monkey) In_Vitro->In_Vivo_PK PK_Params Clearance, Bioavailability, Metabolic Stability In_Vivo_PK->PK_Params In_Vivo_Efficacy In Vivo Efficacy Models (e.g., EAE) In_Vivo_PK->In_Vivo_Efficacy Efficacy_Endpoints Clinical Score, Histology In_Vivo_Efficacy->Efficacy_Endpoints Candidate Clinical Candidate (this compound) In_Vivo_Efficacy->Candidate

Workflow for CCR2 Antagonist Discovery and Evaluation

Conclusion

This compound is a potent and orally bioavailable CCR2 antagonist that demonstrates significant improvements in metabolic stability over previous compounds in its class. Its ability to effectively block the CCL2-CCR2 signaling axis and inhibit monocyte migration has been demonstrated in both in vitro and in vivo models. The data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on CCR2-targeted therapies. The successful development of this compound underscores the potential of targeting this pathway for the treatment of a range of inflammatory and autoimmune diseases.

References

The Role of BMS-753426 in Inhibiting Monocyte Migration: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monocyte migration is a critical process in the inflammatory response, contributing to the pathogenesis of various diseases, including atherosclerosis, rheumatoid arthritis, and multiple sclerosis. A key mediator of this process is the C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). The interaction between CCR2 and CCL2 triggers a signaling cascade that leads to monocyte chemotaxis, the directed movement of monocytes towards a chemical stimulus. BMS-753426 has emerged as a potent and orally bioavailable antagonist of CCR2, effectively inhibiting this crucial step in the inflammatory cascade.[1][2][3][4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on monocyte migration, and the experimental methodologies used to characterize its activity.

Mechanism of Action: CCR2 Antagonism

This compound functions as a direct antagonist of the CCR2 receptor. By binding to CCR2, it prevents the interaction of the receptor with its cognate ligands, most notably MCP-1. This inhibitory action blocks the initiation of the downstream signaling pathways that are essential for monocyte migration. The CC chemokine receptor 2 (CCR2) is a G-protein coupled receptor predominantly expressed on monocytes, macrophages, and a subset of T cells. The binding of MCP-1 to CCR2 normally induces a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades that orchestrate cellular machinery for directed movement. This compound, by occupying the ligand-binding site, prevents these events from occurring.

Signaling Pathway of CCR2-Mediated Monocyte Migration

The binding of MCP-1 to CCR2 initiates a signaling cascade that culminates in actin polymerization, cytoskeletal rearrangement, and ultimately, cell movement. The key steps in this pathway are outlined below. This compound intervenes at the very beginning of this cascade by blocking the initial ligand-receptor interaction.

CCR2_Signaling_Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 G_protein Gαi/βγ CCR2->G_protein BMS753426 This compound BMS753426->CCR2 Inhibition PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Rac_Cdc42 Rac/Cdc42 PKC->Rac_Cdc42 Akt Akt PI3K->Akt Akt->Rac_Cdc42 Actin_polym Actin Polymerization Rac_Cdc42->Actin_polym Migration Monocyte Migration Actin_polym->Migration

Figure 1: CCR2 Signaling Pathway in Monocyte Migration.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings from preclinical studies.

In Vitro Activity of this compound
Assay TypeCell TypeChemoattractantIC50 / EC50Reference
CCR2 Binding Assay--IC50: 2.7 nM
Monocyte ChemotaxisHuman Peripheral Blood Mononuclear Cells (hPBMCs)10 nM MCP-1IC50: 0.8 nM
In Vivo Activity of this compound
Animal ModelAssayDosingInhibition of Monocyte/Macrophage InfluxEC50Reference
hCCR2 Knock-in MiceThioglycolate-induced Peritonitis1 mg/kg (oral)28%3.9 nM
hCCR2 Knock-in MiceThioglycolate-induced Peritonitis25 mg/kg (oral)74%3.9 nM
hCCR2 Knock-in MiceThioglycolate-induced Peritonitis100 mg/kg (oral)78%3.9 nM

Experimental Protocols for Assessing Monocyte Migration

The inhibitory effect of this compound on monocyte migration is typically evaluated using a chemotaxis assay, often employing a Boyden chamber or a transwell system. Below is a detailed protocol for a representative in vitro monocyte migration assay.

In Vitro Monocyte Migration Assay Protocol

1. Cell Preparation:

  • Isolate human peripheral blood mononuclear cells (hPBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Wash the isolated PBMCs with a suitable buffer (e.g., PBS) and resuspend in serum-free culture medium.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • For some applications, monocytes can be further purified from the PBMC population using methods like magnetic-activated cell sorting (MACS) with anti-CD14 beads.

2. Chemotaxis Assay Setup (Transwell System):

  • Use a 24-well plate with transwell inserts (typically with a 5 µm pore size polycarbonate membrane).

  • In the lower chamber of the wells, add serum-free medium containing the chemoattractant (e.g., 10 nM MCP-1). For negative control wells, add serum-free medium without the chemoattractant.

  • To test the inhibitory effect of this compound, pre-incubate the monocyte suspension with varying concentrations of the compound for a specified time (e.g., 30 minutes at 37°C).

  • Add 100 µL of the monocyte suspension (with or without the inhibitor) to the upper chamber of the transwell inserts.

3. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for a period of 2 to 4 hours to allow for cell migration.

4. Quantification of Migration:

  • After incubation, carefully remove the transwell inserts.

  • The migrated cells in the lower chamber can be quantified using various methods:

    • Cell Counting: Aspirate the medium from the lower chamber, lyse the cells, and quantify the cell number using a fluorescent dye (e.g., CyQuant) and a plate reader.
    • Flow Cytometry: Stain the migrated cells with specific markers (e.g., anti-CD14) and count them using a flow cytometer.
    • Microscopy: Fix and stain the membrane of the transwell insert and count the migrated cells on the underside of the membrane using a microscope.

5. Data Analysis:

  • Calculate the percentage of migrating cells for each condition relative to the total number of cells added to the upper chamber.

  • Determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Monocyte_Migration_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs prepare_cells Prepare monocyte suspension (1x10⁶ cells/mL) isolate_pbmcs->prepare_cells pre_incubate Pre-incubate monocytes with this compound prepare_cells->pre_incubate setup_transwell Set up Transwell plate: - Chemoattractant (e.g., MCP-1) in lower chamber - Monocytes in upper chamber pre_incubate->setup_transwell incubate Incubate at 37°C, 5% CO₂ for 2-4 hours setup_transwell->incubate quantify Quantify migrated cells in lower chamber incubate->quantify analyze Analyze data and determine IC₅₀ quantify->analyze end End analyze->end

Figure 2: Experimental Workflow for In Vitro Monocyte Migration Assay.

Conclusion

This compound is a highly potent CCR2 antagonist that effectively inhibits monocyte migration by blocking the initial step in the MCP-1/CCR2 signaling axis. Its low nanomolar in vitro and in vivo efficacy makes it a valuable tool for research into the role of monocyte chemotaxis in inflammatory diseases and a potential therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive overview of the characterization of this compound and can serve as a foundation for further investigation into its biological activities and therapeutic applications.

References

The Impact of BMS-753426 on Monocyte Chemoattractant Protein-1 (MCP-1) Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that plays a pivotal role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation and tumorigenesis. Its signaling is primarily mediated through the C-C chemokine receptor type 2 (CCR2). The MCP-1/CCR2 axis is implicated in a variety of inflammatory diseases and cancer, making it a compelling target for therapeutic intervention. BMS-753426 is a potent and orally bioavailable antagonist of CCR2.[1][2][3][4][5] This technical guide provides an in-depth analysis of the known effects of this compound on the MCP-1 signaling pathway, supported by available quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

This compound: A Potent CCR2 Antagonist

This compound is a small molecule inhibitor that demonstrates high affinity for the CCR2 receptor, thereby preventing its activation by MCP-1. This antagonistic action forms the basis of its therapeutic potential in disrupting the downstream signaling cascades initiated by MCP-1.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics defining the potency and efficacy of this compound from published studies.

ParameterSpeciesAssayValueReference
CCR2 Binding Affinity (IC50) HumanRadioligand Binding Assay2.7 nM
MCP-1 Induced Chemotaxis (IC50) HumanhPBMC Chemotaxis Assay0.8 nM
Selectivity HumanBinding Assays30-fold selective for CCR2 over CCR5

Table 1: In Vitro Activity of this compound

Route of AdministrationDosesEffectAnimal ModelReference
Oral1, 25, and 100 mg/kg28%, 74%, and 78% inhibition of monocyte/macrophage influx, respectivelyhCCR2 knock-in (KI) mice
Oral25 mg/kg, BIDReduction in clinical score and histological evaluation of the spinal cordEAE model of multiple sclerosis in hCCR2 KI mice

Table 2: In Vivo Efficacy of this compound

The MCP-1/CCR2 Signaling Pathway and the Anticipated Effects of this compound

Upon binding of MCP-1 to its receptor CCR2, a cascade of intracellular signaling events is initiated. While direct experimental data on the effect of this compound on all downstream effectors is limited in publicly available literature, its mechanism as a CCR2 antagonist allows for a clear prediction of its impact on these pathways.

The binding of MCP-1 to CCR2, a G-protein coupled receptor (GPCR), typically leads to the activation of multiple downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways collectively regulate cellular processes such as chemotaxis, proliferation, survival, and inflammation.

By blocking the initial ligand-receptor interaction, this compound is expected to inhibit the activation of these key downstream signaling molecules.

MCP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_jak_stat JAK/STAT Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 MCP1->CCR2 binds PI3K PI3K CCR2->PI3K Ras Ras CCR2->Ras JAK2 JAK2 CCR2->JAK2 BMS753426 This compound BMS753426->CCR2 inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Migration Cell Migration & Invasion ERK->Migration STAT3 STAT3 JAK2->STAT3 phosphorylates Inflammation Inflammation & Gene Transcription STAT3->Inflammation

Figure 1: MCP-1/CCR2 Signaling and the Point of Inhibition by this compound.

Experimental Protocols

Detailed below are representative protocols for key assays used to characterize the activity of CCR2 antagonists like this compound.

Monocyte Chemotaxis Assay (Boyden Chamber Assay)

This assay is fundamental for assessing the ability of a compound to inhibit the directional migration of monocytes towards a chemoattractant like MCP-1.

1. Cell Preparation:

  • Culture human monocytic cell lines (e.g., THP-1) or isolate primary human peripheral blood mononuclear cells (hPBMCs).

  • On the day of the experiment, harvest cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 106 cells/mL.

2. Assay Plate Preparation:

  • Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.

  • In the lower chamber, add 30 µL of serum-free RPMI 1640 medium containing 10 nM human MCP-1.

  • For inhibition studies, pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C before adding them to the upper chamber.

  • Include a negative control (medium alone) and a positive control (MCP-1 without inhibitor).

3. Cell Migration:

  • Add 25 µL of the cell suspension to the upper chamber of the chemotaxis plate.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

4. Quantification of Migration:

  • After incubation, carefully remove the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., DAPI or Crystal Violet).

  • Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo®).

  • Count the number of migrated cells in multiple fields of view using a microscope or measure the luminescence signal.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Chemotaxis_Workflow cluster_prep Preparation cluster_migration Migration cluster_analysis Analysis Cell_Culture 1. Culture and prepare monocytic cells Inhibitor_Incubation 3. Pre-incubate cells with This compound Cell_Culture->Inhibitor_Incubation Assay_Setup 2. Prepare chemotaxis plate with MCP-1 in lower chamber Add_Cells 4. Add cells to upper chamber Assay_Setup->Add_Cells Inhibitor_Incubation->Add_Cells Incubate 5. Incubate for 2-4 hours at 37°C Add_Cells->Incubate Remove_NonMigrated 6. Remove non-migrated cells Incubate->Remove_NonMigrated Stain_Migrated 7. Stain or quantify migrated cells Remove_NonMigrated->Stain_Migrated Quantify 8. Count cells or measure signal Stain_Migrated->Quantify Calculate_IC50 9. Calculate % inhibition and IC50 Quantify->Calculate_IC50

Figure 2: Experimental Workflow for a Monocyte Chemotaxis Assay.

Western Blot Analysis of Downstream Signaling

This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins like Akt, ERK, and STAT3 in response to MCP-1 stimulation.

1. Cell Culture and Treatment:

  • Seed a suitable cell line expressing CCR2 (e.g., THP-1) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 50 ng/mL of recombinant human MCP-1 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Protein Extraction:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt), ERK (p-ERK), and STAT3 (p-STAT3) overnight at 4°C.

  • Also, probe separate blots with antibodies for total Akt, ERK, and STAT3, as well as a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Cell_Treatment 1. Cell culture, serum starvation, This compound pre-treatment, and MCP-1 stimulation Protein_Extraction 2. Cell lysis and protein extraction Cell_Treatment->Protein_Extraction Quantification 3. Protein quantification Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE and protein transfer Quantification->SDS_PAGE Immunoblotting 5. Membrane blocking and incubation with primary and secondary antibodies SDS_PAGE->Immunoblotting Detection 6. ECL detection and imaging Immunoblotting->Detection Analysis 7. Densitometry analysis and normalization Detection->Analysis

Figure 3: Experimental Workflow for Western Blot Analysis of Signaling Proteins.

Conclusion

This compound is a well-characterized, potent antagonist of the CCR2 receptor, effectively inhibiting MCP-1-induced monocyte migration. While direct evidence of its impact on specific downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT is not extensively documented in public literature, its mechanism of action strongly suggests an inhibitory effect on these cascades. The provided experimental protocols offer a robust framework for researchers to further investigate the detailed molecular consequences of CCR2 blockade by this compound, which holds significant promise for the development of novel therapeutics for inflammatory diseases and cancer.

References

In Vivo Efficacy of BMS-753426: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of BMS-753426, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2). The following sections detail the pharmacological activity, experimental protocols, and underlying signaling pathways associated with this compound, based on preclinical studies.

Core Mechanism of Action

This compound functions as a selective antagonist of CCR2, a key receptor in the inflammatory cascade. CCR2 and its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2), are critical for the mobilization and recruitment of monocytes and macrophages from the bone marrow to sites of inflammation.[1] By blocking the interaction between MCP-1 and CCR2, this compound effectively inhibits the downstream signaling that leads to immune cell trafficking. This mechanism of action has therapeutic potential in a variety of inflammatory and fibrotic diseases.[1] Notably, this compound also exhibits some affinity for CCR5, another chemokine receptor involved in inflammatory responses, suggesting a potential for dual antagonism.[1][2]

Signaling Pathway

The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a signaling cascade that promotes cell migration and inflammation. This compound competitively inhibits this first step. The diagram below illustrates the canonical CCR2 signaling pathway and the inhibitory action of this compound.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds BMS753426 This compound BMS753426->CCR2 Blocks G_Protein G-Protein (Gαi) CCR2->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cell_Response Cellular Responses (Migration, Adhesion) Ca_release->Cell_Response PKC->Cell_Response

CCR2 Signaling Pathway and Inhibition by this compound.

In Vivo Efficacy Studies

The in vivo efficacy of this compound was evaluated in human CCR2 knock-in (hCCR2 KI) mice, which are genetically modified to express the human version of the receptor, providing a more clinically relevant model.[1]

Thioglycolate-Induced Peritonitis Model

This model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the recruitment of monocytes and macrophages into the peritoneal cavity following an inflammatory stimulus.

Experimental Workflow:

Peritonitis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Analysis Animal_Model hCCR2 Knock-in Mice Induction Thioglycolate (TG) Injection Animal_Model->Induction Dosing Oral Dosing of this compound (1, 25, or 100 mg/kg, BID) Induction->Dosing Timepoint 48 hours post-TG Treatment Dosing->Timepoint Collection Peritoneal Lavage Timepoint->Collection Measurement Quantification of Monocyte/Macrophage Infiltration Collection->Measurement

Workflow for the Thioglycolate-Induced Peritonitis Model.

Results:

This compound demonstrated a dose-dependent inhibition of monocyte and macrophage influx into the peritoneum. The results are summarized in the table below.

Dose (mg/kg, oral)Inhibition of Monocyte/Macrophage Influx
128%
2574%
10078%
Data sourced from Probechem Biochemicals.

The in vivo efficacy in this model was determined to have an EC50 of 3.9 nM.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for multiple sclerosis, a chronic inflammatory disease of the central nervous system. This model assesses the ability of a compound to mitigate autoimmune-driven inflammation and demyelination.

Experimental Protocol:

While the specific details of the EAE protocol used for this compound are not fully available in the provided search results, a general methodology for such studies can be outlined.

  • Induction of EAE: hCCR2 KI mice are immunized with a myelin-derived peptide or protein emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Dosing: this compound was administered orally at a dose of 25 mg/kg twice daily (BID).

  • Clinical Scoring: Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis), which are scored on a standardized scale.

  • Histological Analysis: At the end of the study, spinal cords are collected for histological evaluation to assess the degree of inflammation and demyelination.

Results:

Treatment with this compound at 25 mg/kg BID resulted in a reduction in the clinical score and improved histological evaluation of the spinal cord, indicating a therapeutic benefit in this model of multiple sclerosis.

Pharmacokinetic Properties

This compound was developed as a metabolically more stable successor to a previous clinical candidate, BMS-741672. Pharmacokinetic studies in cynomolgus monkeys demonstrated that this compound has significant improvements in its pharmacokinetic profile, including lower clearance and higher oral bioavailability compared to its predecessor.

CompoundKey Pharmacokinetic Improvement
This compound Lower clearance, higher oral bioavailability
BMS-741672Subject to N-demethylation, leading to a less active metabolite and higher clearance
Information synthesized from multiple sources.

Summary and Conclusion

The preclinical data for this compound strongly support its in vivo efficacy as a potent and orally bioavailable CCR2 antagonist. The compound has demonstrated significant, dose-dependent anti-inflammatory effects in a peritonitis model and therapeutic potential in a model of multiple sclerosis. Its improved pharmacokinetic profile over earlier-generation compounds makes it a promising candidate for the treatment of diseases driven by CCR2-mediated inflammation. These findings warrant further investigation into the clinical utility of this compound and related CCR2/CCR5 antagonists.

References

Pharmacokinetic Profile of BMS-753426: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Developed as a successor to the earlier clinical candidate BMS-741672, this compound exhibits an improved metabolic stability profile, leading to enhanced pharmacokinetic properties such as lower clearance and higher oral bioavailability.[1][2] This document provides a detailed technical guide on the pharmacokinetic profile of this compound, including available data, experimental methodologies, and the relevant biological pathways.

Data Presentation

While specific quantitative pharmacokinetic parameters for this compound were not available in the reviewed literature, preclinical studies in cynomolgus monkeys have demonstrated its superior pharmacokinetic profile compared to its predecessor, BMS-741672. The key improvements noted are significantly lower plasma clearance and higher oral bioavailability. Further detailed quantitative data would typically be found in the full publication or its supplementary materials, which were not accessible for this review.

Table 1: Comparative Pharmacokinetic Profile of this compound and BMS-741672 in Cynomolgus Monkeys (Qualitative)

ParameterBMS-741672 (Predecessor)This compoundReference
Oral Bioavailability LowerHigher
Clearance HigherLower
Metabolic Stability Susceptible to N-demethylationImproved

Experimental Protocols

The following sections describe the general experimental methodologies typically employed in the preclinical pharmacokinetic evaluation of small molecule inhibitors like this compound.

In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys

Pharmacokinetic parameters of this compound were assessed in cynomolgus monkeys, a common non-human primate model in preclinical drug development. A generalized protocol for such a study is as follows:

  • Animal Model: Male or female cynomolgus monkeys, typically weighing between 3-5 kg, are used. Animals are fasted overnight prior to drug administration.

  • Drug Administration:

    • Intravenous (IV): A single dose of this compound, formulated in a suitable vehicle (e.g., saline, PEG400), is administered via a peripheral vein (e.g., saphenous).

    • Oral (PO): A single dose of this compound, formulated as a solution or suspension, is administered via oral gavage.

  • Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -80°C) until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Bioanalytical Method for Plasma Concentration Determination

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatographic Separation: The analyte is separated from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Method Validation: The LC-MS/MS method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Mandatory Visualization

CCR2 Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the CCR2 receptor. CCR2 is a G-protein coupled receptor (GPCR) that, upon binding its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), initiates a cascade of intracellular signaling events. These pathways are crucial for monocyte and macrophage recruitment to sites of inflammation.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 G_protein Gαi Protein CCR2->G_protein Activates BMS753426 This compound BMS753426->CCR2 Antagonizes PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC MAPK MAPK (ERK, p38, JNK) PKC->MAPK Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Cell Migration Akt->Chemotaxis MAPK->Chemotaxis

Caption: CCR2 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow cluster_in_vivo In-life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Preparation Plasma Sample Preparation (Protein Precipitation) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Concentration Plasma Concentration vs. Time Data Analysis->Concentration PK_Parameters Pharmacokinetic Parameter Calculation (NCA) Concentration->PK_Parameters

Caption: General experimental workflow for preclinical pharmacokinetic studies.

References

Methodological & Application

Application Notes and Protocols: Modulating Inflammatory Pathways in a Mouse Model of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Important Clarification

Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. The experimental autoimmune encephalomyelitis (EAE) mouse model is the most widely used system for studying MS pathogenesis and for the preclinical evaluation of potential therapeutics.

This document provides detailed protocols for utilizing small molecule inhibitors to target key signaling pathways in the EAE model. It is critical to note an important distinction regarding the compound BMS-753426 . While the initial query suggested its use as an IGF-1R/IR inhibitor, extensive literature review confirms that This compound is a potent and orally bioavailable antagonist of the CC chemokine receptor 2 (CCR2) , with secondary affinity for CCR5.[1][2][3][4]

Therefore, this guide has been structured into two main sections:

  • Section A: Details the application of This compound as a CCR2 antagonist in the EAE model.

  • Section B: Provides a representative protocol for targeting the IGF-1R/IR pathway in the EAE model, using the dual IGF-1R/IR inhibitor Linsitinib (OSI-906) as a scientifically grounded example.

Section A: Application of this compound (CCR2 Antagonist) in the EAE Model

A1. Scientific Rationale and Mechanism of Action

The chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and its receptor CCR2 are critically involved in the pathogenesis of MS and EAE.[5] The CCL2/CCR2 axis is a primary driver for the migration of monocytes and macrophages from the periphery into the CNS. Once in the CNS, these cells contribute to the inflammatory cascade, demyelination, and axonal damage.

This compound acts by blocking the CCR2 receptor, thereby inhibiting the downstream signaling that promotes monocyte chemotaxis. This action is expected to reduce the infiltration of pathogenic inflammatory cells into the spinal cord and brain, thus ameliorating the clinical signs of EAE. Studies have demonstrated that this compound shows good activity in a mouse model of multiple sclerosis. Furthermore, research using CCR2 knockout mice, which genetically mimics the effect of a CCR2 antagonist, has shown significant resistance to EAE induction, marked by a delay in onset and reduced disease severity.

A2. Signaling Pathway

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein JAK_STAT JAK / STAT Pathway CCR2->JAK_STAT BMS753426 This compound BMS753426->CCR2 Inhibits PLC PLC G_Protein->PLC PI3K_Akt PI3K / Akt Pathway G_Protein->PI3K_Akt MAPK RAS / MAPK Pathway G_Protein->MAPK Transcription Gene Transcription PI3K_Akt->Transcription JAK_STAT->Transcription MAPK->Transcription Outcome Cell Migration Inflammation Cytokine Production Transcription->Outcome

Caption: Simplified CCR2 signaling pathway.
A3. Quantitative Data Summary

The following table summarizes representative data from studies on CCR2 knockout (CCR2-/-) mice, which illustrates the expected therapeutic effect of a potent CCR2 antagonist like this compound.

ParameterWild-Type (Control) MiceCCR2-/- (CCR2 Knockout) MiceReference
Peak Mean Clinical Score 3.0 - 3.51.5 - 2.0 (Milder EAE)
EAE Incidence ~100%0% (No clinical EAE)
Day of Disease Onset ~Day 10-12Delayed by 3-5 days, or no onset
CNS Histopathology Extensive mononuclear cell infiltratesNo or significantly reduced infiltrates
A4. Experimental Protocols

This section outlines a comprehensive protocol for inducing EAE and a proposed treatment regimen for this compound.

1. EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)

This is a standard and widely published protocol for inducing a chronic, progressive EAE.

  • Animals: Female C57BL/6 mice, 8-10 weeks old. Note: The original this compound study used humanized CCR2 knock-in mice. If using standard C57BL/6 mice, results will demonstrate the effect of inhibiting the murine CCR2 receptor.

  • Materials:

    • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

    • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

    • Pertussis Toxin (PTx)

    • Sterile Phosphate-Buffered Saline (PBS)

    • Sterile 1 mL syringes with 27G needles

  • Procedure:

    • Day 0: Immunization:

      • Prepare the MOG/CFA emulsion by mixing MOG35-55 (final concentration 1-2 mg/mL) with CFA in a 1:1 ratio. Emulsify using two glass Luer-lock syringes connected by a stopcock until a thick, stable white emulsion is formed.

      • Anesthetize mice (e.g., using isoflurane).

      • Administer a total of 200 µL of the emulsion subcutaneously, distributed over two sites on the upper back (100 µL per site).

      • Administer 200 ng of PTx in 100 µL of PBS via intraperitoneal (i.p.) injection.

    • Day 2: PTx Booster:

      • Administer a second dose of 200 ng of PTx in 100 µL of PBS via i.p. injection.

2. Proposed Treatment Protocol: this compound

This protocol is based on published data indicating efficacy at this dose.

  • Compound Preparation:

    • This compound is orally bioavailable. Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose or 0.25% Tween-80 in sterile water). Sonication may be required to ensure a uniform suspension.

  • Dosing and Administration:

    • Dose: 25 mg/kg.

    • Route: Oral gavage (p.o.).

    • Frequency: Twice daily (BID), approximately 12 hours apart.

  • Treatment Regimens:

    • Prophylactic: Begin treatment on Day 0 (day of immunization) and continue daily throughout the experiment. This regimen tests the ability of the compound to prevent or delay disease onset.

    • Therapeutic: Begin treatment upon the first appearance of clinical signs (typically a score of 1.0, see below), which usually occurs between days 9-14. This regimen tests the ability of the compound to reverse or halt existing disease.

  • Control Group: Administer the vehicle alone using the same route, volume, and schedule as the treated group.

3. Monitoring and Endpoint Analysis

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization. Record body weight and clinical score for each mouse.

    • Standard EAE Scoring Scale:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness (wobbly gait).

      • 3: Complete hind limb paralysis.

      • 4: Hind limb paralysis and forelimb weakness.

      • 5: Moribund or dead.

  • Endpoint Histology:

    • At the end of the study (e.g., Day 25-30 or when humane endpoints are reached), euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal cord and brain.

    • Process tissues for paraffin embedding or cryosectioning.

    • Perform histological stains (e.g., Hematoxylin & Eosin for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry (e.g., anti-CD45 or anti-Iba1 for immune cell infiltration).

Section B: Application of an IGF-1R/IR Inhibitor (Linsitinib) in the EAE Model

B1. Scientific Rationale and Mechanism of Action

The Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR) are tyrosine kinases that, upon activation, trigger critical intracellular signaling pathways, including the PI3K/AKT and RAS/MAPK cascades. These pathways are fundamental for cell proliferation, survival, and differentiation. In the context of MS, autoreactive T cells undergo significant proliferation and expansion before infiltrating the CNS.

Targeting the IGF-1R/IR axis on these T cells with an inhibitor like Linsitinib (OSI-906) could suppress their proliferation and survival, thereby reducing the pool of pathogenic cells capable of causing disease. Linsitinib is a dual inhibitor of IGF-1R and IR that has been evaluated in clinical trials and preclinical models, providing a strong basis for a representative protocol.

B2. Signaling Pathway

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R / IR (Tyrosine Kinase) IGF1->IGF1R Binds IRS IRS / Shc (Substrates) IGF1R->IRS Phosphorylates Linsitinib Linsitinib Linsitinib->IGF1R Inhibits Kinase Activity PI3K_Akt PI3K / Akt Pathway IRS->PI3K_Akt MAPK RAS / MAPK Pathway IRS->MAPK Transcription Gene Transcription PI3K_Akt->Transcription MAPK->Transcription Outcome Cell Proliferation Cell Survival Differentiation Transcription->Outcome

Caption: Simplified IGF-1R/IR signaling pathway.
B3. Quantitative Data Summary

The following table summarizes representative data on the effects of Linsitinib from autoimmune and cellular models, indicating the potential outcomes in an EAE study.

ParameterControl / VehicleLinsitinib-TreatedReference
Cell Proliferation (IGF-1R line) 100% (Baseline)22% - 46% (Significant Inhibition)
Apoptosis (Caspase-3/7 Activity) 1.0 (Baseline)2.75 - 6.68 fold increase
T-cell Infiltration (CD3+ cells) High InfiltrationSignificantly Reduced Infiltration
Macrophage Infiltration (F4/80+) High InfiltrationSignificantly Reduced Infiltration
B4. Experimental Protocols

This section provides a representative protocol for using an IGF-1R/IR inhibitor in the EAE model.

1. EAE Induction Protocol

  • Follow the EAE Induction Protocol (MOG35-55 in C57BL/6 Mice) as detailed in Section A4.1 .

2. Representative Treatment Protocol: Linsitinib (OSI-906)

This protocol is adapted from published studies using Linsitinib in a mouse model of autoimmune disease.

  • Compound Preparation:

    • Prepare a suspension of Linsitinib in a suitable oral vehicle (e.g., 1% carboxymethylcellulose, 0.5% Tween-80 in water, or tartaric acid as used in published studies).

  • Dosing and Administration:

    • Dose: A starting dose of 30-50 mg/kg is a reasonable range based on doses used in other in vivo models. Dose-response studies may be required.

    • Route: Oral gavage (p.o.).

    • Frequency: Once daily (QD) or twice daily (BID).

  • Treatment Regimens:

    • Prophylactic: Begin treatment on Day 0 or Day 1 post-immunization and continue daily.

    • Therapeutic: Begin treatment upon observation of initial clinical signs (score ≥ 1.0).

  • Control Group: Administer the corresponding vehicle alone on the same schedule.

3. Monitoring and Endpoint Analysis

  • Follow the Monitoring and Endpoint Analysis procedures as detailed in Section A4.3 .

  • Additional Analysis:

    • Flow Cytometry: At the study endpoint, isolate mononuclear cells from the spinal cord, spleen, and lymph nodes. Use flow cytometry to quantify populations of T cells (CD4+, CD8+), B cells (B220+), and macrophages (CD11b+, F4/80+) to directly measure the effect of treatment on immune cell populations in different compartments.

Diagram of Experimental Workflow

EAE_Workflow Day0 Day 0: Immunize Mice (MOG35-55 in CFA) Inject PTx (Dose 1) Day2 Day 2: Inject PTx (Dose 2) Day0->Day2 Treatment Treatment Initiation (Prophylactic or Therapeutic) Drug vs. Vehicle Day0->Treatment Prophylactic Start Day7 Day 7 onwards: Daily Monitoring (Weight & Clinical Score) Day2->Day7 Day9_14 Day ~9-14: Onset of Clinical Signs Day7->Day9_14 Day9_14->Treatment Therapeutic Start Endpoint Day ~25-30: Study Endpoint Day9_14->Endpoint Analysis Analysis: - Clinical Score Curves - Histology (CNS) - Flow Cytometry Endpoint->Analysis

Caption: General experimental workflow for EAE studies.

References

Application Notes and Protocols for BMS-753426 in Inhibiting Monocyte Chemotaxis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 plays a critical role in mediating the migration of monocytes and macrophages in response to its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the downstream signaling pathways that lead to monocyte chemotaxis, thereby reducing the recruitment of these inflammatory cells to tissues. These application notes provide a summary of the quantitative data for this compound and detailed protocols for its use in in vitro monocyte chemotaxis assays.

Data Presentation

The following tables summarize the in vitro and in vivo potency of this compound in inhibiting CCR2-mediated functions.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell TypeLigand/StimulusIC50 ValueReference
CCR2 BindingHuman CCR2Radiolabeled Ligand2.7 nM[3]
Monocyte ChemotaxisHuman Peripheral Blood Mononuclear Cells (hPBMCs)10 nM MCP-1 (CCL2)0.8 nM

Table 2: In Vivo Activity of this compound in hCCR2 Knock-in Mice

ModelDosing (Oral)EndpointEfficacyEC50Reference
Thioglycolate-induced Peritonitis1 mg/kgMonocyte/Macrophage Influx Inhibition28%3.9 nM[1]
Thioglycolate-induced Peritonitis25 mg/kgMonocyte/Macrophage Influx Inhibition74%3.9 nM
Thioglycolate-induced Peritonitis100 mg/kgMonocyte/Macrophage Influx Inhibition78%3.9 nM

Signaling Pathway

This compound exerts its inhibitory effect on monocyte chemotaxis by blocking the CCL2/CCR2 signaling pathway. The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This begins with the dissociation of the Gαi and Gβγ subunits of the associated G-protein. The Gβγ subunit, in particular, activates several downstream effector molecules, including Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). This pathway, along with the activation of Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, culminates in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the CCL2 gradient. This compound, as a CCR2 antagonist, prevents the initial ligand binding, thereby abrogating this entire downstream signaling cascade.

CCL2/CCR2 Signaling Pathway Inhibition by this compound CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein (αiβγ) CCR2->G_protein Activates BMS753426 This compound BMS753426->CCR2 Inhibits G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates PI3K PI3K G_beta_gamma->PI3K Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates JAK_STAT JAK/STAT Pathway G_beta_gamma->JAK_STAT Activates Akt Akt PI3K->Akt Activates Actin Actin Cytoskeleton Reorganization Akt->Actin MAPK->Actin JAK_STAT->Actin Chemotaxis Monocyte Chemotaxis Actin->Chemotaxis

Caption: Inhibition of the CCL2/CCR2 signaling cascade by this compound.

Experimental Protocols

Protocol 1: In Vitro Monocyte Chemotaxis Assay using a Boyden Chamber

This protocol describes a method to evaluate the inhibitory effect of this compound on the chemotaxis of human peripheral blood mononuclear cells (PBMCs) or isolated monocytes towards a CCL2 gradient.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated human monocytes

  • This compound

  • Recombinant Human MCP-1 (CCL2)

  • RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)

  • Boyden chamber apparatus (e.g., Transwell® inserts with 5 µm pore size)

  • 24-well tissue culture plates

  • Cell stain (e.g., Diff-Quik™ or Calcein-AM)

  • Microscope

  • DMSO (for dissolving this compound)

Procedure:

  • Preparation of Cells:

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Alternatively, purify monocytes from PBMCs using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

    • Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA to achieve final concentrations ranging from 0.01 nM to 100 nM. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Chemotaxis Assay Setup:

    • Add 600 µL of RPMI 1640 with 0.5% BSA containing 10 nM CCL2 to the lower wells of a 24-well plate. For negative controls, add medium without CCL2.

    • In a separate tube, pre-incubate the monocyte suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Place the Boyden chamber inserts into the wells of the 24-well plate.

    • Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with a suitable stain (e.g., Diff-Quik™).

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, for fluorescently labeled cells (e.g., with Calcein-AM), measure the fluorescence of the migrated cells in the bottom well using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Monocyte Chemotaxis Assay A 1. Isolate Monocytes/PBMCs C 3. Pre-incubate Cells with this compound A->C B 2. Prepare this compound Dilutions B->C E 5. Add Cells to Upper Chamber (Boyden Chamber) C->E D 4. Add Chemoattractant (CCL2) to Lower Chamber D->E F 6. Incubate (2-4 hours, 37°C) E->F G 7. Remove Non-migrated Cells F->G H 8. Fix and Stain Migrated Cells G->H I 9. Quantify Migrated Cells (Microscopy/Fluorometry) H->I J 10. Calculate % Inhibition and IC50 I->J

Caption: Step-by-step workflow for the in vitro monocyte chemotaxis assay.

Conclusion

This compound is a highly potent inhibitor of CCR2-mediated monocyte chemotaxis. The provided data and protocols offer a framework for researchers to investigate the effects of this compound in various in vitro and in vivo models of inflammation and other diseases where monocyte recruitment plays a key pathological role. The detailed experimental procedures and understanding of the underlying signaling pathway will facilitate the accurate assessment of this compound and other CCR2 antagonists in drug discovery and development programs.

References

Application Notes and Protocols for Cell-Based Assays Using BMS-753426

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression. This compound inhibits the binding of CCL2 to CCR2, thereby blocking the downstream signaling pathways responsible for cell migration and activation. These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of CCL2 to CCR2 normally initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This activation triggers several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively regulate cell survival, proliferation, and, most notably, chemotaxis. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαi/o Gβγ CCR2->G_Protein Activates JAK JAK CCR2->JAK BMS753426 This compound BMS753426->CCR2 Blocks PI3K PI3K G_Protein->PI3K MAPK MAPK (ERK, p38) G_Protein->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Responses (Migration, Proliferation, Survival) Akt->Cell_Response STAT STAT JAK->STAT STAT->Cell_Response MAPK->Cell_Response

Caption: CCR2 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy of this compound from published studies.

Assay TypeCell Line / ModelLigand/StimulusIC50 / EC50 (nM)Reference
CCR2 Binding AssayMembranes from cells expressing CCR2Radiolabeled CCL22.7[1][2]
Monocyte Chemotaxis AssayHuman Peripheral Blood Mononuclear Cells (hPBMCs)10 nM MCP-10.8[1]
Monocyte/Macrophage Infiltration (in vivo)hCCR2 knock-in (KI) miceThioglycolate3.9[1][2]

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Radioligand (e.g., [125I]-CCL2)

  • This compound

  • Non-specific binding control (e.g., a high concentration of unlabeled CCL2)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-CCR2 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration equal to its Kd, and 50 µL of serially diluted this compound.

    • For total binding wells, add 50 µL of assay buffer instead of the compound.

    • For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled CCL2.

    • Add 50 µL of the cell membrane preparation (typically 10-20 µg of protein) to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer (assay buffer without BSA).

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Monocyte Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.

Materials:

  • Human monocytic cell line (e.g., THP-1 or U937) or freshly isolated human PBMCs

  • Cell culture medium (e.g., RPMI-1640 with 0.5% BSA)

  • CCL2 (MCP-1)

  • This compound

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with 5 µm pores)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Protocol:

  • Cell Preparation:

    • Culture monocytic cells or isolate PBMCs from healthy donors.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.

    • If using a fluorescent detection method, label the cells with Calcein-AM according to the manufacturer's instructions.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Assay Setup:

    • Add medium containing CCL2 (e.g., 10 nM) to the lower wells of the chemotaxis plate.

    • Place the Transwell® inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the inserts from the wells.

    • Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the migrated cells in the lower chamber. If using Calcein-AM labeled cells, measure the fluorescence of the lower chamber using a plate reader. Alternatively, cells can be fixed, stained, and counted microscopically.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound on a given cell line.

Materials:

  • Cell line of interest (e.g., THP-1, U937)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a control.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Gently mix to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value if a significant cytotoxic effect is observed.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a CCR2 antagonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_invivo In Vivo Validation (Optional) Binding_Assay CCR2 Binding Assay (Determine Affinity) IC50_Calc IC50 / EC50 Calculation Binding_Assay->IC50_Calc Functional_Assay Chemotaxis Assay (Determine Potency) Functional_Assay->IC50_Calc Viability_Assay Cell Viability Assay (Assess Cytotoxicity) Viability_Assay->IC50_Calc Animal_Model Animal Model of Disease (e.g., Peritonitis, EAE) IC50_Calc->Animal_Model Inform In Vivo Dosing

Caption: General workflow for the evaluation of this compound.

References

Protocol for dissolving BMS-753426 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for BMS-753426

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of this compound, a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), for both in vitro and in vivo experiments.

Introduction

This compound is a selective inhibitor of CCR2, a key receptor involved in the migration of monocytes and macrophages to sites of inflammation.[1] By blocking the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), this compound effectively reduces the influx of inflammatory cells.[1] This compound also exhibits affinity for CCR5, making it a subject of interest for dual CCR2/CCR5 antagonism research. Due to its oral bioavailability, this compound is a valuable tool for studying the role of the CCL2-CCR2 axis in various pathological conditions.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₅H₃₃F₃N₆O₂[1]
Molecular Weight 506.57 g/mol [1]
Appearance Solid Powder[1]
CCR2 Binding IC₅₀ 2.7 nM
hPBMC Chemotaxis IC₅₀ 0.8 nM (with 10 nM MCP-1)
In Vivo Efficacy (Oral) 1, 25, and 100 mg/kg in mice

Signaling Pathway

This compound acts as an antagonist at the CCR2 receptor, a G-protein coupled receptor (GPCR). The binding of ligands such as CCL2 to CCR2 typically initiates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. This compound blocks these downstream signaling pathways.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_Protein G-Protein CCR2->G_Protein This compound This compound This compound->CCR2 PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK MAPK MAPK G_Protein->MAPK Akt Akt PI3K->Akt Downstream_Effects Cell Migration, Proliferation, Survival Akt->Downstream_Effects STAT STAT JAK->STAT STAT->Downstream_Effects MAPK->Downstream_Effects

CCR2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

In Vitro Experiments

4.1.1. Preparation of Stock Solutions

For in vitro studies, a stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).

ParameterRecommendation
Solvent Dimethyl Sulfoxide (DMSO)
Solubility 10 mM in DMSO
Storage of Powder -20°C for up to 2 years
Storage of DMSO Stock -80°C for up to 6 months; -20°C for up to 6 months; 4°C for up to 2 weeks

Protocol for Preparing a 10 mM Stock Solution:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of the compound using an analytical balance.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight: 506.57 g/mol ).

    • Volume (L) = (Mass (g) / 506.57 g/mol ) / 0.010 mol/L

  • Add the calculated volume of high-purity, anhydrous DMSO to the powder.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

4.1.2. Cell-Based Assay Workflow

The following is a general workflow for assessing the inhibitory activity of this compound in a cell-based chemotaxis assay.

In_Vitro_Workflow Prepare_Cells Prepare target cells (e.g., hPBMCs) Load_Plate Load cells into the upper chamber of a chemotaxis plate Prepare_Cells->Load_Plate Prepare_Compound Prepare serial dilutions of This compound from DMSO stock Add_Compound Add this compound dilutions to the cells Prepare_Compound->Add_Compound Load_Plate->Add_Compound Add_Chemokine Add chemoattractant (e.g., MCP-1) to the lower chamber Add_Compound->Add_Chemokine Incubate Incubate the plate Add_Chemokine->Incubate Quantify_Migration Quantify migrated cells Incubate->Quantify_Migration Analyze_Data Analyze data and determine IC50 Quantify_Migration->Analyze_Data

Workflow for an In Vitro Chemotaxis Assay

Detailed Protocol for Chemotaxis Assay:

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (hPBMCs) from whole blood using density gradient centrifugation. Resuspend the cells in an appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Assay Setup:

    • Add the cell suspension to the upper wells of a chemotaxis chamber (e.g., a 96-well Boyden chamber).

    • Add the diluted this compound to the upper wells containing the cells and pre-incubate briefly.

    • Add the chemoattractant (e.g., 10 nM MCP-1) to the lower wells of the chamber.

  • Incubation: Incubate the plate according to the manufacturer's instructions, typically for 1-3 hours at 37°C in a humidified incubator.

  • Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.

  • Data Analysis: Plot the cell migration against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Experiments

4.2.1. Formulation for Oral Administration

This compound is orally bioavailable. For oral gavage in rodents, a suspension or solution needs to be prepared in a suitable vehicle.

Recommended Vehicle Formulations:

Several vehicle options are available for preparing small molecule inhibitors for oral gavage in mice. The choice of vehicle may depend on the required dose and the specific experimental model.

Vehicle ComponentFormulation 1 (Suspension)Formulation 2 (Solution/Suspension)
Primary Component 0.5% (w/v) Methylcellulose in water10% DMSO
Additional Components -40% PEG300, 5% Tween-80, 45% Saline

Protocol for Preparing a Formulation (Example with Methylcellulose):

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound for the desired dosing concentration (e.g., for a 10 mg/kg dose in a mouse receiving 0.2 mL, you would need 1 mg/mL).

  • Grind the this compound powder to a fine consistency to aid in suspension.

  • Gradually add the methylcellulose vehicle to the powder while triturating with a mortar and pestle to create a uniform suspension.

  • Ensure the suspension is homogenous before each administration.

4.2.2. Oral Gavage Administration

The following is a general workflow for administering this compound via oral gavage in a mouse model.

In_Vivo_Workflow Prepare_Formulation Prepare this compound formulation Gavage Administer the formulation via oral gavage Prepare_Formulation->Gavage Animal_Handling Properly restrain the animal Animal_Handling->Gavage Monitoring Monitor the animal for any adverse effects Gavage->Monitoring Experimental_Endpoint Proceed with the experimental protocol (e.g., disease induction, sample collection) Monitoring->Experimental_Endpoint

Workflow for In Vivo Oral Gavage Administration

Detailed Protocol for Oral Gavage:

  • Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the desired dose.

  • Administration:

    • Gently but firmly restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle.

    • Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.

    • Administer the formulation slowly to prevent regurgitation.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions following the procedure.

  • Experimental Timeline: Administer this compound according to the experimental design (e.g., once daily, twice daily) relative to the disease induction or measurement of endpoints. For example, in a model of experimental autoimmune encephalomyelitis (EAE), a dose of 25 mg/kg administered twice daily has been shown to be effective.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.

References

BMS-753426: Application Notes and Protocols for a Potent CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] This document provides detailed application notes on its mechanism of action, purchasing information, and protocols for key in vitro experiments. This compound serves as a critical tool for investigating the role of the CCL2-CCR2 signaling axis in various pathological conditions, including inflammation, cancer, and fibrosis.

Purchasing Information

This compound is available from various chemical suppliers for research purposes. The following table summarizes key purchasing information.

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
MedchemExpressHY-115874>98% (HPLC)10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg1004536-52-0
ProbechemPC-49142>98% (HPLC)25 mg, 50 mg, 100 mg1004536-52-0
DC ChemicalsDC48039Not SpecifiedNot Specified1004536-52-0

Mechanism of Action & Signaling Pathway

This compound is a selective antagonist of CCR2, a G-protein coupled receptor (GPCR). The primary ligand for CCR2 is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.

Upon binding of CCL2, CCR2 activates several downstream signaling cascades, including:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.

  • Mitogen-activated protein kinase (MAPK)/p38 pathway: Involved in inflammation and cell migration.

  • Janus kinase (JAK)/STAT3 pathway: Regulates immune responses and cell proliferation.

  • RhoA GTPase pathway: In conjunction with the MEK-MAPK pathway, regulates cell motility.

By blocking the binding of CCL2 to CCR2, this compound effectively inhibits these downstream signaling events, thereby reducing the migration and infiltration of monocytes and macrophages. This compound has a binding IC50 of 2.7 nM for CCR2 and potently inhibits MCP-1-induced chemotaxis of human peripheral blood mononuclear cells (hPBMCs) with an IC50 of 0.8 nM.

CCR2 Signaling Pathway CCR2 Signaling Pathway This compound This compound CCR2 CCR2 This compound->CCR2 Antagonizes CCL2 CCL2 CCL2->CCR2 G-protein G-protein PI3K PI3K G-protein->PI3K MAPK/p38 MAPK/p38 G-protein->MAPK/p38 JAK JAK G-protein->JAK RhoA RhoA G-protein->RhoA Akt Akt PI3K->Akt Transcription Transcription Akt->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Cellular_Responses Cell Survival, Proliferation, Migration Transcription->Cellular_Responses Leads to

CCR2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol is designed to assess the ability of this compound to inhibit the migration of monocytic cells (e.g., THP-1) towards a chemoattractant (MCP-1).

Materials:

  • THP-1 cells (or other CCR2-expressing monocytic cells)

  • RPMI 1640 medium with 0.5% FBS

  • Recombinant Human MCP-1/CCL2

  • This compound

  • Transwell inserts (5 µm pore size)

  • 24-well plates

  • Cell viability assay kit (e.g., Trypan Blue or a fluorescence-based kit)

  • Plate reader or microscope for cell counting

Protocol:

  • Cell Preparation: Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS. Prior to the assay, starve the cells in RPMI 1640 with 0.5% FBS for 4-6 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in RPMI 1640 with 0.5% FBS to achieve the desired final concentrations.

  • Assay Setup:

    • Add 600 µL of RPMI 1640 with 0.5% FBS containing various concentrations of MCP-1 (e.g., 1-100 ng/mL) to the lower wells of a 24-well plate. Include a negative control with no MCP-1.

    • Resuspend the starved THP-1 cells in RPMI 1640 with 0.5% FBS at a concentration of 1.5 x 10^6 cells/mL.

    • Pre-incubate the cells with different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension (1.5 x 10^5 cells) to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 4 hours.

  • Cell Migration Analysis:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several random fields under a microscope. Alternatively, use a plate reader-based method with fluorescently labeled cells.

Chemotaxis Assay Workflow Chemotaxis Assay Workflow Start Start Cell_Prep Prepare and starve THP-1 cells Start->Cell_Prep Compound_Prep Prepare this compound and MCP-1 solutions Cell_Prep->Compound_Prep Assay_Setup Add MCP-1 to lower chamber, pre-incubate cells with this compound, and add cells to upper chamber Compound_Prep->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Analysis Fix, stain, and count migrated cells Incubation->Analysis End End Analysis->End

Workflow for an In Vitro Chemotaxis Assay
Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by MCP-1 binding to CCR2.

Materials:

  • CCR2-expressing cells (e.g., HEK293 cells stably expressing CCR2, or THP-1 cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Recombinant Human MCP-1/CCL2

  • This compound

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed the CCR2-expressing cells into the wells of a black, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of this compound or vehicle (DMSO) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a solution of MCP-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Determine the IC50 value of this compound by plotting the normalized response against the log of the compound concentration.

Calcium Mobilization Assay Workflow Calcium Mobilization Assay Workflow Start Start Cell_Plating Plate CCR2-expressing cells Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add this compound or vehicle Dye_Loading->Compound_Addition Measurement Measure baseline fluorescence, inject MCP-1, and record fluorescence change Compound_Addition->Measurement Data_Analysis Calculate peak response and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Workflow for a Calcium Mobilization Assay

Conclusion

This compound is a valuable research tool for studying the physiological and pathological roles of the CCL2-CCR2 signaling pathway. The provided information and protocols offer a starting point for researchers to incorporate this potent CCR2 antagonist into their studies. As with any experimental work, optimization of the protocols for specific cell types and experimental conditions is recommended.

References

Application Notes and Protocols for In Vivo Administration of BMS-753426 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), with additional affinity for CCR5.[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in mediating the egression of monocytes from the bone marrow and their recruitment to sites of inflammation.[1] By inhibiting this signaling pathway, this compound effectively reduces the infiltration of monocytes and macrophages into tissues, making it a valuable tool for studying the role of these cells in various disease models. These application notes provide detailed protocols for the in vivo administration of this compound in mice, focusing on its use in models of sterile peritonitis and experimental autoimmune encephalomyelitis (EAE).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vivo mouse studies.

Table 1: Pharmacokinetic Profile of this compound in Mice

ParameterValueConditions
Oral Bioavailability (F%)93%Single 10 mg/kg oral dose
AUC0–245.4 µM·hSingle 10 mg/kg oral dose

Data sourced from a study in hCCR2 knock-in (KI) mice.[1]

Table 2: In Vivo Efficacy of this compound in a Thioglycolate-Induced Peritonitis Model in hCCR2 KI Mice

Oral Dose (mg/kg, BID)Inhibition of Monocyte/Macrophage InfluxEstimated Receptor Occupancy
128%51%
2574%91%
10078%98%

BID: twice daily administration. Data collected 48 hours post-thioglycollate injection.[1]

Table 3: In Vivo Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Model in hCCR2 KI Mice

Oral Dose (mg/kg, BID)Outcome
25Reduced the area under the curve (AUC) of the clinical score by 49%

Dosing was initiated on day 1 of the study.

Signaling Pathway

This compound primarily targets the CCL2-CCR2 signaling axis, which is critical for monocyte and macrophage recruitment.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein activation CCR2->G_protein BMS753426 This compound BMS753426->CCR2 Antagonizes PLC PLC Activation G_protein->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_release Ca2+ Release PIP2->Ca_release PKC PKC Activation PIP2->PKC Actin Actin Polymerization Ca_release->Actin MAPK MAPK Pathway PKC->MAPK Chemotaxis Chemotaxis & Migration MAPK->Chemotaxis Actin->Chemotaxis

CCR2 Signaling Pathway Antagonized by this compound

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a homogenous and stable formulation of this compound for oral gavage in mice.

Note: The specific vehicle used in the primary publication for this compound is not detailed. The following protocol is a general method for preparing oral formulations of poorly water-soluble compounds for preclinical studies. It is recommended to perform a small-scale formulation test to ensure solubility and stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Tween® 80 (Polysorbate 80)

  • Sterile water or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare a vehicle solution. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, Tween® 80, and sterile water. A typical ratio is 5-10% DMSO, 5-10% Tween® 80, and 80-90% sterile water.

    • Example for a 10% DMSO, 10% Tween® 80, 80% water vehicle: For a final volume of 1 ml, mix 100 µl of DMSO, 100 µl of Tween® 80, and 800 µl of sterile water.

  • First, dissolve the this compound powder in DMSO by vortexing. Gentle warming or sonication may aid dissolution.

  • Add the Tween® 80 to the DMSO-drug solution and mix thoroughly.

  • Slowly add the sterile water or saline to the mixture while continuously vortexing to form a stable suspension or solution.

  • Visually inspect the formulation for any precipitation. If precipitation occurs, optimization of the vehicle composition may be necessary.

  • Prepare the formulation fresh daily before administration.

Thioglycollate-Induced Peritonitis Model

Objective: To evaluate the effect of this compound on monocyte/macrophage recruitment in a model of sterile inflammation.

Materials:

  • hCCR2 knock-in (KI) mice (or other appropriate strain)

  • This compound formulation

  • Vehicle control

  • 3% Brewer's thioglycollate medium, aged and sterile

  • Sterile phosphate-buffered saline (PBS)

  • Flow cytometry antibodies (e.g., anti-CD45, anti-F4/80, anti-Ly6C)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Red blood cell lysis buffer

  • Sterile syringes and needles

  • Ice

Procedure:

  • Induction of Peritonitis: Inject 1 ml of 3% sterile thioglycollate medium intraperitoneally (i.p.) into each mouse.

  • Drug Administration: Administer this compound or vehicle control via oral gavage at the desired doses (e.g., 1, 25, 100 mg/kg). The first dose can be given shortly before or after thioglycollate injection, followed by subsequent doses as required by the study design (e.g., twice daily).

  • Peritoneal Lavage: At 48 hours post-thioglycollate injection, euthanize the mice.

  • Expose the peritoneal cavity and inject 5-10 ml of ice-cold sterile PBS.

  • Gently massage the abdomen and then carefully aspirate the peritoneal fluid.

  • Cell Processing:

    • Centrifuge the collected peritoneal fluid at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in FACS buffer.

    • If significant red blood cell contamination is present, perform a red blood cell lysis step.

    • Count the total number of viable cells.

  • Flow Cytometry Analysis:

    • Stain the cells with a cocktail of fluorescently-labeled antibodies to identify monocyte and macrophage populations (e.g., CD45+, F4/80+, Ly6Chi).

    • Acquire the samples on a flow cytometer.

    • Analyze the data to quantify the number and percentage of different immune cell populations in the peritoneal cavity.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.

Materials:

  • hCCR2 knock-in (KI) mice (or other susceptible strain, e.g., C57BL/6 for MOG-induced EAE)

  • This compound formulation

  • Vehicle control

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Induction of EAE (Day 0):

    • Emulsify MOG35-55 peptide in CFA.

    • Immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.

    • Administer pertussis toxin i.p. on day 0 and day 2 post-immunization.

  • Drug Administration:

    • Begin oral administration of this compound (e.g., 25 mg/kg) or vehicle control on day 1 post-immunization and continue daily or twice daily throughout the study.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the mice based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).

  • Data Analysis:

    • Plot the mean clinical scores over time for each treatment group.

    • Calculate the area under the curve (AUC) for the clinical scores to compare disease severity between groups.

  • Histological Analysis (Optional):

    • At the end of the study, perfuse the mice and collect the spinal cords.

    • Process the tissue for histology (e.g., H&E staining for inflammation, Luxol Fast Blue for demyelination) to assess the extent of immune cell infiltration and demyelination in the central nervous system.

Experimental Workflows

Peritonitis_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Animal_model hCCR2 KI Mice Thio_injection Inject Thioglycollate (i.p.) Animal_model->Thio_injection Drug_prep Prepare this compound Formulation Dosing Oral Gavage: This compound or Vehicle Drug_prep->Dosing Thio_injection->Dosing Incubation Incubate 48 hours Dosing->Incubation Lavage Peritoneal Lavage Incubation->Lavage Cell_count Cell Counting Lavage->Cell_count Flow_cytometry Flow Cytometry (Monocyte/Macrophage Quantification) Cell_count->Flow_cytometry Data_analysis Data Analysis Flow_cytometry->Data_analysis EAE_Workflow cluster_setup_eae Setup cluster_procedure_eae Procedure cluster_analysis_eae Analysis Animal_model_eae hCCR2 KI Mice Immunization Immunize with MOG/CFA (Day 0) Animal_model_eae->Immunization Drug_prep_eae Prepare this compound Formulation Dosing_eae Daily Oral Gavage: This compound or Vehicle Drug_prep_eae->Dosing_eae Immunization_prep Prepare MOG/CFA Emulsion Immunization_prep->Immunization PTX Administer Pertussis Toxin (Day 0 & 2) Immunization->PTX Immunization->Dosing_eae Monitoring Daily Clinical Scoring Dosing_eae->Monitoring Score_analysis Analyze Clinical Scores (e.g., AUC) Monitoring->Score_analysis Histology Histology (Optional) Score_analysis->Histology

References

Measuring the Anti-Inflammatory Effects of BMS-753426: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-753426 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] The primary mechanism of action of this compound is the inhibition of the CCL2-CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[2] By blocking this pathway, this compound demonstrates significant anti-inflammatory properties, making it a compound of interest for the development of therapeutics for a range of inflammatory diseases.

These application notes provide detailed protocols for in vitro and in vivo assays to measure the anti-inflammatory effects of this compound. The included data, derived from preclinical studies, is presented in structured tables for clear interpretation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the methodologies.

Mechanism of Action: Inhibition of the CCL2-CCR2 Signaling Pathway

The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) is a key signaling molecule that is upregulated at sites of inflammation. It binds to its receptor, CCR2, which is highly expressed on the surface of monocytes, macrophages, and dendritic cells. This binding event triggers a downstream signaling cascade that leads to the chemotaxis of these immune cells towards the inflammatory stimulus. The persistent recruitment of monocytes and their subsequent differentiation into tissue macrophages can exacerbate and sustain the inflammatory response. This compound acts as a competitive antagonist at the CCR2 receptor, preventing the binding of CCL2 and thereby inhibiting the recruitment of inflammatory cells.

cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_protein G-protein Activation CCR2->G_protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds BMS753426 This compound BMS753426->CCR2 Blocks Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Signaling_Cascade Initiates Chemotaxis Monocyte/Macrophage Chemotaxis & Recruitment Signaling_Cascade->Chemotaxis Leads to Inflammation Inflammation Chemotaxis->Inflammation Contributes to

Figure 1: Simplified signaling pathway of CCL2-CCR2 and the inhibitory action of this compound.

Data Presentation

In Vitro Efficacy of this compound
AssayCell TypeStimulantParameter MeasuredThis compound IC50Reference
Chemotaxis AssayHuman Peripheral Blood Mononuclear Cells (hPBMCs)10 nM MCP-1Inhibition of cell migration0.8 nM[1]
In Vivo Efficacy of this compound

Thioglycolate-Induced Peritonitis in hCCR2 Knock-in Mice

Dose (oral)Inhibition of Monocyte/Macrophage Influx
1 mg/kg28%
25 mg/kg74%
100 mg/kg78%
EC50 3.9 nM

Experimental Autoimmune Encephalomyelitis (EAE) in hCCR2 Knock-in Mice

TreatmentDose (oral, BID)Outcome
Vehicle-Baseline disease progression
This compound25 mg/kg49% reduction in the area under the curve (AUC) of the clinical score (p < 0.05)

Experimental Protocols

In Vitro Monocyte Chemotaxis Assay

This protocol describes a method to evaluate the ability of this compound to inhibit the migration of human peripheral blood mononuclear cells (hPBMCs) towards a CCL2 gradient.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (hPBMCs)

  • Recombinant Human CCL2 (MCP-1)

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Cell viability assay kit (e.g., Trypan Blue or a fluorescence-based kit)

  • Plate reader

Protocol:

  • Cell Preparation:

    • Isolate hPBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the cells with assay buffer and resuspend to a final concentration of 1 x 10^6 cells/mL.

    • Assess cell viability; it should be >95%.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In the lower wells of the chemotaxis chamber, add assay buffer alone (negative control), 10 nM CCL2 in assay buffer (positive control), or 10 nM CCL2 with various concentrations of this compound.

    • Pre-incubate the hPBMC suspension with the corresponding concentrations of this compound (or vehicle) for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each well.

  • Incubation:

    • Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for 90 minutes.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Wipe the non-migrated cells from the upper side of the membrane.

    • Fix and stain the migrated cells on the lower side of the membrane.

    • Alternatively, quantify the migrated cells in the lower chamber using a cell-based assay (e.g., a fluorescent dye-based quantification method).

    • Read the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each concentration of this compound compared to the positive control (CCL2 alone).

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

cluster_workflow In Vitro Chemotaxis Assay Workflow A Isolate and Prepare hPBMCs C Pre-incubate hPBMCs with this compound A->C B Prepare this compound and CCL2 Solutions D Add Cells and Chemoattractant to Chemotaxis Chamber B->D C->D E Incubate at 37°C D->E F Quantify Migrated Cells E->F G Calculate % Inhibition and Determine IC50 F->G

Figure 2: Experimental workflow for the in vitro monocyte chemotaxis assay.
In Vivo Thioglycolate-Induced Peritonitis Model

This in vivo model is used to assess the effect of this compound on monocyte/macrophage recruitment in response to a sterile inflammatory stimulus in mice.

Materials:

  • This compound

  • hCCR2 knock-in mice

  • 3% Thioglycollate solution (sterile)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Gavage needles

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-Ly6G, anti-Ly6C)

  • Flow cytometer

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize hCCR2 knock-in mice for at least one week before the experiment.

    • Randomly assign mice to treatment groups (vehicle, this compound at 1, 25, and 100 mg/kg).

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle.

    • Administer the appropriate treatment to each mouse via oral gavage.

  • Induction of Peritonitis:

    • One hour after drug administration, inject 1 mL of sterile 3% thioglycollate solution intraperitoneally into each mouse.

  • Continued Treatment:

    • Continue to administer this compound or vehicle orally twice daily for 48 hours.

  • Peritoneal Lavage:

    • At 48 hours post-thioglycollate injection, euthanize the mice.

    • Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and then aspirating the fluid.

  • Cell Staining and Flow Cytometry:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Resuspend the cells in FACS buffer.

    • Stain the cells with fluorescently labeled antibodies to identify different immune cell populations (e.g., macrophages, neutrophils).

    • Analyze the stained cells using a flow cytometer to quantify the number of recruited monocytes/macrophages.

  • Data Analysis:

    • Calculate the total number of monocytes/macrophages in the peritoneal lavage for each treatment group.

    • Determine the percentage of inhibition of monocyte/macrophage influx for each this compound dose compared to the vehicle-treated group.

cluster_workflow Thioglycolate-Induced Peritonitis Workflow A Acclimatize and Group hCCR2 KI Mice B Oral Administration of This compound or Vehicle A->B C Intraperitoneal Injection of Thioglycollate B->C D Continue Treatment (BID for 48h) C->D E Perform Peritoneal Lavage at 48h D->E F Stain Cells for Flow Cytometry E->F G Analyze Monocyte/ Macrophage Influx F->G

Figure 3: Experimental workflow for the thioglycolate-induced peritonitis model.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis, a chronic inflammatory disease of the central nervous system. This model assesses the therapeutic potential of this compound in a more complex, T-cell-driven inflammatory disease setting.

Materials:

  • This compound

  • hCCR2 knock-in mice

  • Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Vehicle for oral administration

  • Clinical scoring system for EAE

Protocol:

  • Induction of EAE:

    • On day 0, immunize hCCR2 knock-in mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

    • On days 0 and 2, administer pertussis toxin intraperitoneally.

  • Treatment:

    • Beginning on day 1 post-immunization, administer this compound (25 mg/kg) or vehicle orally twice daily.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

    • Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Data Analysis:

    • Plot the mean clinical score for each group over time.

    • Calculate the area under the curve (AUC) for the clinical scores for each mouse.

    • Compare the AUC between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a potent CCR2 antagonist with demonstrated efficacy in preclinical models of inflammation. The protocols and data presented in these application notes provide a framework for researchers to further investigate the anti-inflammatory properties of this compound. The inhibition of monocyte and macrophage recruitment via the CCL2-CCR2 axis represents a promising therapeutic strategy for a variety of inflammatory conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IGF-1R Inhibitor Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Specificity: While the query specified BMS-753426, publicly available scientific literature identifies this compound as a CCR2 antagonist. It is highly probable that the intended compound for Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibition is BMS-754807 , a potent and well-documented small molecule inhibitor of the IGF-1R/Insulin Receptor (IR) family kinases. This guide will focus on the use and optimization of BMS-754807.

Frequently Asked Questions (FAQs)

Q1: What is BMS-754807 and what is its mechanism of action?

BMS-754807 is a potent, reversible, and ATP-competitive small molecule inhibitor of the IGF-1R and Insulin Receptor (IR) kinases.[1][2] It functions by blocking the autophosphorylation of the receptor upon ligand binding, thereby preventing the activation of downstream signaling pathways critical for cell proliferation, growth, and survival, such as the PI3K/Akt and Ras/MAPK pathways.

Q2: What is the typical effective concentration range for BMS-754807 in cell culture?

The effective concentration of BMS-754807 varies significantly depending on the cell line. The half-maximal inhibitory concentration (IC50) for cell growth inhibition generally ranges from 5 nM to 365 nM in sensitive cell lines, which include a broad spectrum of mesenchymal, epithelial, and hematopoietic tumor types.[2][3] For specific inhibition of IGF-1R phosphorylation, IC50 values are often in the low nanomolar range (e.g., 6-21 nM).[3]

Q3: How should I prepare a stock solution of BMS-754807?

BMS-754807 is highly soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Store this stock solution at -20°C or -80°C for long-term stability. When preparing working dilutions, it is crucial to perform serial dilutions in DMSO before the final dilution into the culture medium to avoid precipitation.

Q4: What is the maximum final DMSO concentration that is safe for my cells?

Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with many researchers preferring to keep it at or below 0.1% to minimize off-target effects. It is critical to determine the specific tolerance of your cell line. Always include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) in your experiments to account for any effects of the solvent.

Data Presentation: In Vitro Activity of BMS-754807

The following tables summarize the inhibitory activity of BMS-754807 across various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cell Proliferation by BMS-754807

Cell LineCancer TypeProliferation IC50 (nM)Citation
Rh41Rhabdomyosarcoma5
IGF-1R-Sal-7
GeoColon Carcinoma365
A549Non-Small Cell Lung1080
NCI-H358Non-Small Cell Lung760
Ewing Sarcoma (Median)Ewing Sarcoma190

Table 2: Inhibition of Target Phosphorylation by BMS-754807

Cell LineTargetPhosphorylation IC50 (nM)Citation
Rh41pIGF-1R6
Rh41pAkt13
IGF-1R-SalpIGF-1R13
IGF-1R-SalpAkt22
GeopIGF-1R21
GeopAkt16

Experimental Protocols & Methodologies

Protocol 1: Determining Optimal Concentration via Cell Viability Assay (WST-1/MTS)

This protocol outlines a method to determine the IC50 value of BMS-754807 for cell proliferation in a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of 2x concentrations of BMS-754807 by serial dilution in culture medium. Remember to prepare a vehicle control (medium with DMSO).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared 2x drug dilutions to the respective wells. This will result in a 1x final concentration.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).

  • Viability Assessment:

    • Add 10-20 µL of WST-1 or MTS reagent to each well.

    • Incubate at 37°C for 1-4 hours, or until a color change is apparent.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the inhibitor concentration and use non-linear regression analysis to calculate the IC50 value.

Protocol 2: Verifying Target Inhibition via Western Blot for pIGF-1R

This protocol confirms that BMS-754807 is inhibiting its intended target at the determined effective concentrations.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours. Pre-treat with various concentrations of BMS-754807 (e.g., 0.5x, 1x, and 2x the proliferation IC50) for 1-4 hours.

  • Stimulation: Stimulate the cells with IGF-1 ligand (e.g., 10 ng/mL) for 15-30 minutes to induce receptor phosphorylation. Include a non-stimulated control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated IGF-1R (pIGF-1R) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Normalization: Strip the membrane and re-probe for total IGF-1R and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to normalize the pIGF-1R signal.

Troubleshooting Guide

Issue 1: No or weak inhibition of cell proliferation.

  • Possible Cause: Inhibitor concentration is too low.

    • Solution: The sensitivity of cell lines can vary greatly. Perform a dose-response curve with a wider concentration range, extending up to 10 µM.

  • Possible Cause: The cell line is not dependent on the IGF-1R signaling pathway for survival.

    • Solution: Confirm IGF-1R expression and baseline phosphorylation in your cell line via Western blot. If the pathway is not active, the inhibitor will have a minimal effect.

  • Possible Cause: Inhibitor has degraded or precipitated.

    • Solution: Prepare fresh stock solutions. When diluting from a DMSO stock, add the stock directly to the medium with vigorous mixing to prevent precipitation. Visually inspect the medium for any crystals after dilution.

Issue 2: High levels of cell death even at low concentrations.

  • Possible Cause: The cell line is extremely sensitive to IGF-1R inhibition.

    • Solution: Lower the concentration range in your dose-response experiment. Start from low nanomolar or even picomolar concentrations.

  • Possible Cause: Off-target toxicity.

    • Solution: While BMS-754807 is selective, high concentrations can lead to off-target effects. Ensure the observed cell death correlates with the inhibition of pIGF-1R and pAkt. Reduce the final DMSO concentration to below 0.1%.

  • Possible Cause: Contamination of cell culture.

    • Solution: Check cultures for signs of bacterial or fungal contamination. Perform mycoplasma testing.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density. Do not use cells that are over-confluent.

  • Possible Cause: Inaccurate inhibitor dilutions.

    • Solution: Use calibrated pipettes. Prepare a fresh set of serial dilutions in DMSO for each experiment before diluting into the medium.

  • Possible Cause: Instability of the inhibitor in the medium.

    • Solution: Some components of serum may affect inhibitor stability. If possible, perform shorter-term experiments in serum-free or low-serum medium after an initial attachment period.

Visualizations

IGF1R_Signaling_Pathway IGF1 IGF-1 Ligand IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 GRB2 Grb2/SOS IGF1R->GRB2 BMS754807 BMS-754807 BMS754807->IGF1R Inhibits Autophosphorylation PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS Ras GRB2->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R signaling pathway and the point of inhibition by BMS-754807.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare BMS-754807 10 mM Stock in DMSO C Dose-Response Assay (Cell Viability, 72h) A->C B Culture & Seed Cells (96-well & 6-well plates) B->C D Target Inhibition Assay (Western Blot, 1-4h) B->D E Calculate IC50 for Proliferation C->E F Confirm pIGF-1R Inhibition at IC50 D->F G Determine Optimal Working Concentration E->G F->G

Caption: Experimental workflow for optimizing BMS-754807 concentration.

Troubleshooting_Flowchart Start Inconsistent or Unexpected Results Observed CheckViability Is cell viability unexpectedly low? Start->CheckViability CheckEfficacy Is inhibitory effect weak or absent? Start->CheckEfficacy CheckCulture Standardize cell passage and seeding density. Start->CheckCulture CheckViability->CheckEfficacy No CheckDMSO Check DMSO toxicity. Run vehicle control. CheckViability->CheckDMSO Yes CheckPathway Confirm IGF-1R pathway activity (Western Blot). CheckEfficacy->CheckPathway Yes CheckEfficacy->CheckCulture No LowerConc Lower inhibitor concentration range. CheckDMSO->LowerConc End Re-evaluate Experiment LowerConc->End WidenConc Widen inhibitor concentration range. CheckPathway->WidenConc CheckReagents Prepare fresh inhibitor stocks. Check medium. CheckPathway->CheckReagents WidenConc->End CheckReagents->End CheckCulture->End

Caption: A logical flowchart for troubleshooting BMS-754807 experiments.

References

BMS-753426 in Solution: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with BMS-753426. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] A stock solution of 10 mM in DMSO can be prepared.[1] For aqueous experiments, it is common practice to dilute the DMSO stock solution into an aqueous buffer. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could affect your results.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the stability of this compound. Recommendations for both the solid compound and solutions are summarized in the table below.

Q3: How can I assess the stability of my this compound solution?

A3: The stability of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would allow you to quantify the parent compound and detect any potential degradation products. This involves comparing the peak area of this compound in a freshly prepared solution to that in an aged or stressed sample.

Q4: Is this compound sensitive to light?

Q5: What is the metabolic stability of this compound?

A5: this compound was developed to have improved metabolic stability compared to its predecessors.[2][3][4] It exhibits excellent stability in liver microsome assays, indicating resistance to rapid metabolic degradation in biological systems.

Data Summary

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource(s)
Solid Powder-20°CUp to 2 years
Solid Powder4°CUp to 6 months
In DMSO-80°CUp to 6 months
In DMSO4°CUp to 2 weeks
In DMSO-20°CUp to 6 months

Table 2: Solubility of this compound

SolventConcentrationSource(s)
DMSO10 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 506.56 g/mol .

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound, you would add 197.4 µL of DMSO.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C for long-term storage.

Troubleshooting Guide

If you suspect instability or degradation of your this compound solution, consider the following troubleshooting steps.

G cluster_0 A Problem: Inconsistent or Unexpected Experimental Results B Is the this compound solution properly prepared and stored? A->B C Review preparation and storage protocols. - Correct solvent and concentration? - Appropriate storage temperature? - Minimized freeze-thaw cycles? - Protected from light? B->C No D Is there evidence of precipitation? B->D Yes G Prepare a fresh stock solution from solid powder. Compare results with the new solution. C->G E Visually inspect the solution. Centrifuge to check for a pellet. D->E Unsure F Potential Degradation D->F No H If precipitation is observed: - Gently warm the solution. - Consider preparing a more dilute stock solution. E->H Yes F->G Yes I If issues persist, consider analytical validation (e.g., HPLC) of the solution's integrity. G->I H->G

Caption: Troubleshooting workflow for this compound solution stability.

Signaling Pathway Visualization

While a degradation pathway for this compound is not detailed in the available literature, its mechanism of action involves the C-C chemokine receptor type 2 (CCR2). The following diagram illustrates a simplified representation of the signaling pathway that this compound antagonizes.

G cluster_0 A CCL2 (MCP-1) B CCR2 G-protein coupled receptor A->B D G-protein activation B->D C This compound C->B Antagonizes E Downstream Signaling (e.g., MAPK, PI3K/Akt) D->E F Cellular Responses (Chemotaxis, Inflammation) E->F

Caption: Simplified CCR2 signaling pathway antagonized by this compound.

References

Technical Support Center: BMS-753426 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-753426, a potent and orally bioavailable antagonist of the CC Chemokine Receptor 2 (CCR2). This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that acts as a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the migration of monocytes and other immune cells from the bone marrow to sites of inflammation. By inhibiting this pathway, this compound can modulate inflammatory responses. The compound also exhibits a 30-fold selectivity for CCR2 over CCR5.[1]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer. How can I improve its solubility?

This is a common issue with quinazoline derivatives, the chemical class to which this compound belongs.[4] Poor solubility can lead to inconsistent results. Here are several strategies to address this:

  • pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent. For basic compounds like many quinazolines, slightly lowering the pH of your aqueous buffer may improve solubility. However, you must ensure the final pH is compatible with your experimental system.

  • Use of Solubilizing Excipients: Consider the use of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 at low concentrations (below their critical micelle concentration) to enhance solubility. Cyclodextrins can also be employed to form inclusion complexes that improve aqueous solubility.

  • Heated Sonication: Gentle warming of the solution while sonicating can aid in dissolution. However, it is crucial to be cautious about the thermal stability of this compound under these conditions.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize its potential to cause precipitation and to avoid off-target effects in your biological system.

Q3: My in vitro functional assay results (e.g., chemotaxis assay) are showing high variability between replicates. What could be the cause?

High variability in functional assays can stem from several factors:

  • Compound Precipitation: As mentioned in Q2, poor solubility is a primary suspect. Visually inspect your assay plates for any signs of compound precipitation. Centrifuging the plate and checking for a pellet can also be informative.

  • Inconsistent Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Variations in cell number or viability will lead to inconsistent responses.

  • Agonist Concentration: The concentration of the agonist (e.g., CCL2/MCP-1) used to stimulate the cells is critical. If the concentration is too high or too low, the window to observe antagonist effects may be compromised. It is recommended to use an agonist concentration at or near the EC80 to achieve a robust signal window for inhibition.

  • Receptor Expression Levels: In transfected cell systems, variable receptor expression levels can lead to inconsistent responses. Ensure your cell line has stable and consistent expression of CCR2. For transient transfections, optimize the protocol to minimize well-to-well variability.

Q4: I am seeing an unexpected phenotype in my cell-based assay that doesn't seem to be related to CCR2 inhibition. Could this be an off-target effect?

While this compound is reported to be a selective CCR2 antagonist, off-target effects are a possibility with any small molecule inhibitor. Here’s how to approach this:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with CCR2 in your system at the concentrations used. This can be done using a target engagement assay, such as a cellular thermal shift assay (CETSA).

  • Consider CCR5 Affinity: this compound has a 30-fold selectivity for CCR2 over CCR5. If your experimental system expresses CCR5, the observed phenotype could be due to inhibition of this receptor, especially at higher concentrations of this compound.

  • Use a Negative Control: A structurally similar but biologically inactive analog of this compound, if available, can be a powerful tool to differentiate on-target from off-target effects.

  • Orthogonal Approaches: Use an alternative method to inhibit the target, such as siRNA or CRISPR-mediated knockdown of CCR2, to see if it phenocopies the effect of this compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in In Vitro Assays
Potential Cause Troubleshooting Steps
Compound Solubility Issues Visually inspect for precipitation. Perform a solubility test in the final assay buffer. Consider using solubilizing excipients or adjusting the buffer pH as described in the FAQs.
Variable Agonist Concentration Prepare a fresh stock of the agonist (e.g., CCL2/MCP-1) and perform a dose-response curve to confirm its potency. Use a consistent, validated agonist concentration for all antagonist experiments.
Cell Passage Number and Health Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.
Assay Incubation Times Ensure that incubation times for compound treatment and agonist stimulation are consistent across all experiments.
Plate Edge Effects Avoid using the outer wells of microplates, as they are more susceptible to evaporation. If their use is unavoidable, ensure proper plate sealing and humidification during incubation.
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Potential Cause Troubleshooting Steps
Poor Pharmacokinetics/Pharmacodynamics (PK/PD) Although this compound is orally bioavailable, its PK/PD profile can be influenced by the animal model and formulation. Conduct a pilot PK study to determine the compound's half-life, bioavailability, and exposure at the target tissue in your specific model.
Species-Specific Differences in CCR2 The affinity of antagonists for CCR2 can differ between species. For instance, some CCR2 antagonists show lower affinity for murine CCR2 compared to human CCR2. Ensure that this compound is potent against the CCR2 of the animal model you are using.
High Endogenous Ligand Concentration High local concentrations of the endogenous ligand (CCL2) at the disease site can compete with the antagonist, potentially reducing its efficacy. Consider measuring local CCL2 levels in your model.
Redundancy in Chemokine System Other chemokine pathways may compensate for the inhibition of CCR2, leading to a muted in vivo response. Investigate the expression and role of other relevant chemokines and their receptors in your disease model.
Timing and Duration of Treatment The therapeutic window for CCR2 antagonism can be context-dependent. The timing and duration of treatment relative to the disease process may be critical for observing an effect.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
CCR2 Binding IC50 2.7 nMNot specified
Chemotaxis Inhibition IC50 0.8 nMInhibition of human peripheral blood mononuclear cell (hPBMC) chemotaxis induced by 10 nM MCP-1.
Selectivity 30-fold selective for CCR2 over CCR5Not specified
In Vivo Monocyte/Macrophage Influx Inhibition EC50 3.9 nMIn human CCR2 knock-in (KI) mice.

Experimental Protocols

Chemotaxis Assay Protocol (Boyden Chamber)

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (hPBMCs) using a density gradient centrifugation method. Resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay medium. The final DMSO concentration should not exceed 0.5%.

  • Assay Setup:

    • Add the chemoattractant (e.g., 10 nM CCL2/MCP-1) to the lower wells of the Boyden chamber.

    • Add the cell suspension pre-incubated with different concentrations of this compound or vehicle control to the upper wells, which are separated from the lower wells by a porous membrane (e.g., 5 µm pore size).

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 90 minutes.

  • Cell Migration Quantification:

    • Remove the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Visualizations

CCR2_Signaling_Pathway CCR2 Signaling Pathway Inhibition by this compound CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates BMS753426 This compound BMS753426->CCR2 Blocks Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Migration Monocyte Migration & Inflammation Downstream->Migration

Caption: Inhibition of the CCL2-CCR2 signaling pathway by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Assay Results Start Inconsistent Results Check_Solubility Check Compound Solubility (Visual, Centrifugation) Start->Check_Solubility Precipitation Precipitation Observed? Check_Solubility->Precipitation Optimize_Solubility Optimize Solubility (pH, Excipients) Precipitation->Optimize_Solubility Yes Check_Cells Assess Cell Health & Density Precipitation->Check_Cells No Optimize_Solubility->Start Inconsistent_Cells Cells Inconsistent? Check_Cells->Inconsistent_Cells Standardize_Cells Standardize Cell Culture (Passage, Plating) Inconsistent_Cells->Standardize_Cells Yes Check_Reagents Validate Reagents (Agonist Potency) Inconsistent_Cells->Check_Reagents No Standardize_Cells->Start Reagent_Issue Reagent Issue? Check_Reagents->Reagent_Issue Prepare_Fresh Prepare Fresh Reagents Reagent_Issue->Prepare_Fresh Yes Resolved Problem Resolved Reagent_Issue->Resolved No Prepare_Fresh->Start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Metabolic Stability of BMS-753426 and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the optimization of metabolic stability for the CCR2 antagonist BMS-753426 and its structural analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during your metabolic stability experiments in a question-and-answer format.

Guide 1: Rapid Disappearance of Parent Compound in Microsomal Assays

  • Observed Problem: My lead compound, structurally similar to the BMS-741672 precursor, shows very rapid clearance in a liver microsome assay, making it difficult to rank-order new analogs.

  • Potential Cause: Your compound likely contains a metabolic "soft spot" that is highly susceptible to Phase I metabolism, such as oxidation by Cytochrome P450 (CYP) enzymes. For the precursor to this compound, the tertiary amine was a key site of metabolic attack leading to N-demethylation.[1]

  • Troubleshooting Steps:

    • Metabolite Identification: Use LC-MS/MS to identify the primary metabolites. A mass shift corresponding to the loss of an alkyl group from a nitrogen atom is a strong indicator of N-dealkylation.

    • CYP Inhibition Assay: Co-incubate your compound with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors to see if the metabolic rate decreases. This helps confirm the involvement of CYP enzymes.

    • Structural Modification (SAR): The development of this compound from its precursor is a classic example of resolving this issue. Replacing the N-methyl-N-isopropylamine group with a more sterically hindered tert-butylamine effectively "shields" the nitrogen from enzymatic attack.[1][2] Consider similar strategies:

      • Introduce steric bulk near the metabolic site.

      • Replace labile alkyl groups with more robust moieties.

      • Incorporate electron-withdrawing groups to decrease the electron density of the amine, making it less favorable for oxidation.

Guide 2: Inconsistent Results Between Different Assay Batches

  • Observed Problem: The calculated half-life (t½) and intrinsic clearance (CLint) for my compound vary significantly between experiments.

  • Potential Cause: This variability can stem from several factors related to the experimental setup.[3]

  • Troubleshooting Steps:

    • Cofactor Degradation: The NADPH regenerating system is crucial for CYP activity and can degrade if not handled properly. Always prepare NADPH solutions fresh for each experiment and keep them on ice.[4]

    • Microsome Activity: Ensure the liver microsomes have not undergone excessive freeze-thaw cycles and have been stored correctly at -80°C. Run a positive control compound with known metabolic properties (e.g., dextromethorphan, midazolam) in parallel to verify the enzymatic activity of each new batch of microsomes.

    • Compound Solubility: If your compound precipitates in the incubation buffer, the effective concentration available to the enzymes is reduced, leading to an artificially low rate of metabolism. Visually inspect for precipitation and consider reducing the initial compound concentration or slightly increasing the organic solvent percentage (e.g., DMSO), ensuring it remains below inhibitory levels (typically <0.5%).

Guide 3: Discrepancy Between Microsomal and Hepatocyte Stability Data

  • Observed Problem: My compound is relatively stable in liver microsomes but shows high clearance in hepatocyte assays.

  • Potential Cause: This suggests that metabolic pathways other than those dominant in microsomes are at play. Hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

  • Troubleshooting Steps:

    • Investigate Phase II Metabolism: The discrepancy may indicate that your compound is primarily cleared by Phase II conjugation reactions (e.g., glucuronidation by UGTs or sulfation by SULTs), which are more active in hepatocytes than in standard microsomal preparations. Analyze your hepatocyte assay samples for metabolites with mass shifts corresponding to the addition of glucuronic acid or sulfate.

    • Assess Transporter Activity: Active uptake into hepatocytes by transporters can lead to higher intracellular concentrations and thus faster metabolism. While harder to diagnose, if your compound is a substrate for uptake transporters, this could contribute to the observed difference.

    • Check for Non-Specific Binding: High non-specific binding to the plasticware or within the hepatocytes can reduce the free fraction of the compound available for metabolism, potentially complicating data interpretation.

Frequently Asked Questions (FAQs)

  • Q1: What was the key structural change that improved the metabolic stability of this compound compared to its precursor?

    • A1: The primary modification was the replacement of a tertiary amine (N-methyl-N-isopropylamine) in the precursor compound (BMS-741672) with a secondary tert-butylamine in this compound. This change introduced steric hindrance that protected the amine from N-dealkylation, a major metabolic pathway for the precursor, resulting in significantly lower clearance and improved oral bioavailability.

  • Q2: What is the mechanism of action for this compound?

    • A2: this compound is a potent antagonist of the CC chemokine receptor 2 (CCR2). CCR2 and its primary ligand, MCP-1 (CCL2), play a critical role in recruiting monocytes and macrophages to sites of inflammation. By blocking this receptor, this compound can inhibit this inflammatory cell migration.

  • Q3: What are the essential differences between using liver microsomes and hepatocytes for metabolic stability assays?

    • A3: Liver microsomes are vesicles derived from the endoplasmic reticulum and primarily contain Phase I enzymes like CYPs. They are excellent for assessing Phase I metabolic liabilities. Hepatocytes are intact liver cells and provide a more complete picture, containing both Phase I and Phase II enzymes (e.g., UGTs, SULTs) as well as cellular transporters. An assay with hepatocytes can reveal clearance pathways that would be missed in a microsome-only study.

  • Q4: How do I calculate intrinsic clearance (CLint) from my in vitro data?

    • A4: First, you determine the rate of disappearance (k) by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of this line is -k. The half-life (t½) is then calculated as 0.693 / k. Finally, intrinsic clearance is calculated using the equation: CLint = (0.693 / t½) * (incubation volume / protein concentration). The units are typically µL/min/mg protein for microsomes or µL/min/10^6 cells for hepatocytes.

Data Presentation

The structural modification from the precursor BMS-741672 to this compound led to a significant improvement in pharmacokinetic properties.

Table 1: Comparison of In Vitro Metabolic Stability and Pharmacokinetic Parameters

CompoundKey Structural FeatureIn Vitro t½ (Human Liver Microsomes)In Vivo Clearance (Monkey)Oral Bioavailability (Monkey)
BMS-741672 (Precursor) N(Me)i-PrLowHighLow
This compound N(H)t-BuSignificantly HigherLowerHigher
This table summarizes the reported qualitative improvements. The development of this compound successfully addressed the metabolic liability of the precursor, leading to lower clearance and higher bioavailability.

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance of a test compound by assessing its rate of disappearance when incubated with HLM in the presence of NADPH.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled, e.g., 20 mg/mL)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Positive control compounds (e.g., Dextromethorphan, 10 mM stock)

  • Quenching solution: ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide)

  • 96-well plates, incubator/shaker (37°C), centrifuges

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare working solutions: Dilute the test compound and positive control stocks to an intermediate concentration (e.g., 100 µM) in buffer. Prepare the final microsomal suspension by diluting the HLM stock to 1.0 mg/mL in cold phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, add phosphate buffer, the diluted HLM suspension (final protein concentration of 0.5 mg/mL), and the test compound working solution (final concentration of 1 µM).

    • Include control wells: a) without NADPH (to assess non-enzymatic degradation) and b) without microsomes (to assess compound stability in buffer).

  • Reaction Initiation:

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls. The time of this addition is T=0.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate 96-well plate containing the ice-cold quenching solution. The T=0 sample should be taken immediately after adding the NADPH.

  • Sample Processing & Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural log of the percent remaining versus time and determine the slope to find the rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Visualizations

Diagrams of Pathways and Workflows

metabolic_pathway Precursor Precursor (N-methyl-N-isopropylamine) Metabolite N-dealkylated Metabolite (Metabolic Liability) Precursor->Metabolite N-dealkylation BMS753426 This compound (tert-butylamine) Blocked Metabolism Blocked (Steric Hindrance) BMS753426->Blocked CYP450 CYP450 Enzymes (Phase I Metabolism) CYP450->Precursor CYP450->BMS753426   Attack hindered Stable Metabolically Stable experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling cluster_analysis 4. Analysis A Prepare Reagents: Buffer, Microsomes, Test Compound B Prepare 96-well plates (Reaction & Quench) C Add Microsomes & Compound to Reaction Plate A->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH (T=0) D->E F Transfer Aliquots to Quench Plate at Time Points (0, 5, 15, 30 min) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ & CLint H->I ccr2_pathway MCP1 MCP-1 (CCL2) (Chemokine Ligand) CCR2 CCR2 Receptor (GPCR on Monocyte) MCP1->CCR2 Binds & Activates G_Protein G-Protein Activation CCR2->G_Protein Conformational Change BMS This compound (Antagonist) BMS->CCR2 Blocks Binding Signaling Downstream Signaling (e.g., Ca²⁺ flux, MAPK) G_Protein->Signaling Migration Monocyte Chemotaxis & Migration to Inflammatory Site Signaling->Migration

References

Preventing degradation of BMS-753426 in storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of BMS-753426 to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to two years. For shorter periods, storage at 4°C is acceptable for up to six months.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C for up to six months. When stored at -20°C in DMSO, the solution is typically stable for a similar duration. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to prepare single-use aliquots.

Q3: My this compound solution in DMSO has been stored at 4°C. How long is it stable?

A3: In DMSO, this compound is stable for up to two weeks when stored at 4°C[1]. For any storage duration longer than this, it is highly recommended to store the solution at -80°C.

Q4: Can I dissolve this compound directly in aqueous buffers?

A4: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of many small molecule inhibitors. This can lead to precipitation and an inaccurate final concentration. The best practice is to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock, and then dilute this stock into your aqueous experimental medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced artifacts.

Q5: I observed a color change in my this compound solution. What does this indicate?

A5: A change in the color of your solution may be an indicator of chemical degradation. This can be caused by factors such as oxidation, reaction with impurities in the solvent, or exposure to light. If you observe a color change, it is crucial to verify the purity and integrity of the compound before proceeding with your experiments.

Troubleshooting Guides

Issue 1: Precipitation Observed in Stock Solution Upon Thawing
  • Possible Cause: The concentration of the stock solution may be too high, leading to the compound precipitating out as the temperature decreases. Repeated freeze-thaw cycles can also contribute to this issue.

  • Troubleshooting Steps:

    • Gentle Warming and Vortexing: Gently warm the vial to room temperature and vortex thoroughly to try and redissolve the precipitate.

    • Sonication: If vortexing is insufficient, brief sonication in a water bath may help to redissolve the compound.

    • Prepare a More Dilute Stock: If precipitation persists, consider preparing a new stock solution at a lower concentration.

    • Aliquot for Single Use: To prevent future occurrences, ensure that new stock solutions are aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent or Lower-Than-Expected Activity in Assays
  • Possible Cause: The compound may have degraded during storage, leading to a lower effective concentration of the active molecule. This can be due to improper storage temperature, exposure to light, or hydrolysis.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (solid at -20°C; DMSO stock at -80°C).

    • Protect from Light: this compound contains a quinazoline moiety, which can be susceptible to photodegradation. Store solutions in amber vials or wrap clear vials in foil to protect from light.

    • Assess Purity: If degradation is suspected, the purity of the stock solution should be assessed using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from solid compound that has been properly stored.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureDuration
Solid PowderN/A-20°CUp to 2 years[1]
Solid PowderN/A4°CUp to 6 months
SolutionDMSO-80°CUp to 6 months[1]
SolutionDMSO-20°CUp to 6 months
SolutionDMSO4°CUp to 2 weeks[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile environment.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials and store at -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of a this compound stock solution and detect the presence of potential degradants.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for small molecule analysis.

  • Column: A C18 reverse-phase column is typically suitable.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Procedure:

    • Prepare a fresh dilution of the this compound stock solution in the mobile phase.

    • Inject a known volume of the diluted sample onto the HPLC system.

    • Run the gradient method and record the chromatogram.

    • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The purity can be estimated by the relative peak area of the main peak.

Mandatory Visualizations

CCR2_Signaling_Pathway CCR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-protein CCR2->G_Protein Activates BMS753426 This compound BMS753426->CCR2 Inhibits PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK MAPK MAPK G_Protein->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Migration, Proliferation, Survival) Akt->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response MAPK->Cellular_Response

Caption: Diagram of the CCR2 signaling pathway inhibited by this compound.

Experimental_Workflow Stability Assessment Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_results Results Start Start: This compound Stock Solution Time_Zero T=0 Analysis (HPLC, etc.) Start->Time_Zero Condition1 Condition 1 (e.g., -80°C, dark) Time_Zero->Condition1 Condition2 Condition 2 (e.g., 4°C, dark) Time_Zero->Condition2 Condition3 Condition 3 (e.g., Room Temp, light) Time_Zero->Condition3 Time_X1 Time X Analysis Condition1->Time_X1 Time_X2 Time X Analysis Condition2->Time_X2 Time_X3 Time X Analysis Condition3->Time_X3 Compare Compare Results to T=0 Time_X1->Compare Time_X2->Compare Time_X3->Compare Conclusion Determine Stability Compare->Conclusion

Caption: Workflow for assessing the stability of this compound under different storage conditions.

Troubleshooting_Degradation Troubleshooting Degradation Start Inconsistent Experimental Results? Check_Storage Verify Storage Conditions (Temp, Light, Aliquots) Start->Check_Storage Assess_Purity Assess Purity (HPLC) Check_Storage->Assess_Purity Degradation_Detected Degradation Detected? Assess_Purity->Degradation_Detected Prepare_Fresh Prepare Fresh Stock Solution Degradation_Detected->Prepare_Fresh Yes End_Good Continue Experiments Degradation_Detected->End_Good No Review_Handling Review Handling Procedures Prepare_Fresh->Review_Handling End_Bad Re-evaluate Protocol Review_Handling->End_Bad

Caption: Logical workflow for troubleshooting suspected degradation of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of CCR2 Antagonists: BMS-753426 vs. BMS-741672

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of CC chemokine receptor 2 (CCR2) antagonists, both BMS-753426 and BMS-741672 have emerged as significant compounds. Developed by Bristol Myers Squibb, these molecules are potent inhibitors of the CCR2 pathway, which plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers and drug development professionals in understanding their respective profiles.

At a Glance: Key Efficacy and Pharmacokinetic Parameters

This compound was developed as a successor to BMS-741672 with the primary goal of improving metabolic stability.[1][2] The key differentiators lie in the pharmacokinetic profiles, with this compound demonstrating lower clearance and higher oral bioavailability.[1][2] Below is a summary of their in vitro and in vivo activities.

ParameterThis compoundBMS-741672
In Vitro Efficacy
CCR2 Binding IC50 (nM)2.71.1
CCR5 Binding IC50 (nM)~81 (30-fold selective for CCR2)[3]>770 (>700-fold selective for CCR2)
Monocyte Chemotaxis IC50 (nM)0.8 (inhibition of hPBMC chemotaxis)0.67 (inhibition of monocyte chemotaxis)
In Vivo Efficacy
Mouse ModelThioglycolate-induced peritonitis in hCCR2 KI miceNot explicitly stated in the provided results.
EfficacyDose-dependent inhibition of monocyte/macrophage influx (28% at 1 mg/kg, 74% at 25 mg/kg, 78% at 100 mg/kg)Fully active in monkey and hCCR2 knock-in mouse models of monocyte chemotaxis
Pharmacokinetics
Oral Bioavailability (Rat)Not explicitly stated.51%
Oral Bioavailability (Monkey)Higher than BMS-74167246%
Metabolic StabilityImproved compared to BMS-741672Subject to N-demethylation, leading to a less active metabolite

Mechanism of Action: Antagonism of the CCR2 Signaling Pathway

Both this compound and BMS-741672 are antagonists of the CC chemokine receptor 2 (CCR2). CCR2 is a G-protein coupled receptor (GPCR) that is primarily expressed on monocytes, macrophages, and a subset of T cells. Its main ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The binding of MCP-1 to CCR2 initiates a signaling cascade that leads to the migration of these immune cells from the bone marrow into the bloodstream and subsequently to inflamed tissues. By blocking the binding of MCP-1 to CCR2, these antagonists inhibit this migratory process, thereby reducing the inflammatory response.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCP-1 (CCL2) MCP-1 (CCL2) CCR2 CCR2 MCP-1 (CCL2)->CCR2 Binds G_Protein G-protein (Gi) CCR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Actin_Polymerization Actin Polymerization Ca_release->Actin_Polymerization PKC->Actin_Polymerization Chemotaxis Cell Migration (Chemotaxis) Actin_Polymerization->Chemotaxis BMS_Antagonist This compound / BMS-741672 BMS_Antagonist->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Antagonist Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CCR2 and CCR5 Radioligand Binding Assays (General Protocol)

This assay is used to determine the binding affinity of the compounds for the CCR2 and CCR5 receptors.

  • Membrane Preparation: Membranes are prepared from cells engineered to overexpress either human CCR2 or CCR5.

  • Reaction Mixture: The reaction mixture contains the cell membranes, a radiolabeled ligand specific for the receptor (e.g., [¹²⁵I]-MCP-1 for CCR2), and varying concentrations of the test compound (this compound or BMS-741672).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a filter plate.

  • Detection: The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by determining the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Monocyte Chemotaxis Assay (General Protocol)

This assay measures the ability of the compounds to inhibit the migration of monocytes towards a chemoattractant.

  • Cell Isolation: Human peripheral blood mononuclear cells (hPBMCs) are isolated from whole blood.

  • Chemotaxis Chamber: A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used. The lower chamber is filled with a medium containing a chemoattractant, typically MCP-1.

  • Cell Treatment: The isolated monocytes are pre-incubated with varying concentrations of the test compound.

  • Migration: The treated monocytes are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant in the lower chamber for a set period.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of migrated cells compared to the untreated control.

Thioglycolate-Induced Peritonitis in Mice (In Vivo Efficacy Model)

This in vivo model is used to assess the anti-inflammatory efficacy of the compounds by measuring their ability to inhibit the recruitment of monocytes/macrophages into the peritoneal cavity.

Thioglycolate_Peritonitis_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model hCCR2 Knock-in Mice Dosing Oral Administration of Test Compound or Vehicle Animal_Model->Dosing Inducing_Agent Thioglycolate Induction Intraperitoneal Injection of Thioglycolate Inducing_Agent->Induction Test_Compounds This compound or Vehicle Test_Compounds->Dosing Dosing->Induction Pre-treatment Incubation Incubation Period (e.g., 48 hours) Induction->Incubation Lavage Peritoneal Lavage to Collect Cells Incubation->Lavage Cell_Count Quantify Total Number of Infiltrating Cells Lavage->Cell_Count FACS Flow Cytometry Analysis to Identify Monocytes/Macrophages Lavage->FACS Efficacy_Determination Calculate Percent Inhibition of Cell Infiltration Cell_Count->Efficacy_Determination FACS->Efficacy_Determination

Caption: Experimental Workflow for the Thioglycolate-Induced Peritonitis Model.
  • Animal Model: Humanized CCR2 knock-in (hCCR2 KI) mice are often used to better reflect the human receptor.

  • Compound Administration: The mice are orally administered with either the test compound (this compound) at various doses or a vehicle control.

  • Induction of Peritonitis: A sterile inflammatory agent, such as thioglycolate, is injected into the peritoneal cavity of the mice to induce an inflammatory response and recruit immune cells.

  • Cell Collection: After a specific period (e.g., 48 hours), the peritoneal cavity is washed with a saline solution (peritoneal lavage) to collect the infiltrating immune cells.

  • Cell Analysis: The collected cells are then counted and analyzed, typically by flow cytometry, to specifically quantify the number of monocytes and macrophages.

  • Efficacy Calculation: The efficacy of the compound is determined by comparing the number of recruited monocytes/macrophages in the treated groups to the vehicle-treated control group.

Conclusion

This compound represents a clear advancement over BMS-741672, primarily due to its improved pharmacokinetic properties, including enhanced metabolic stability and oral bioavailability. While both compounds are potent CCR2 antagonists with similar in vitro potencies for inhibiting monocyte chemotaxis, the superior in vivo profile of this compound makes it a more promising candidate for clinical development. Furthermore, this compound exhibits improved affinity for CCR5, suggesting potential for dual antagonism which could be beneficial in certain disease contexts. Researchers and drug developers should consider these factors when selecting a CCR2 antagonist for their studies, with this compound offering a more robust in vivo tool.

References

A Comparative Analysis of BMS-753426 and Other CCR2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C-C chemokine receptor 2 (CCR2) inhibitor BMS-753426 with other notable alternatives. The following sections detail the performance of these inhibitors, supported by experimental data, and provide comprehensive experimental protocols.

Introduction to CCR2 Inhibition

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattrapotent and orally bioavailable antagonist of CCR2[1]. It was developed to improve the metabolic stability of its predecessor, BMS-741672[1]. This guide will compare this compound with other CCR2 inhibitors, focusing on their potency, selectivity, and clinical development status.

Performance Comparison of CCR2 Inhibitors

The efficacy of CCR2 inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes the available IC50 data for this compound and a selection of other CCR2 inhibitors.

CompoundTarget(s)Assay TypeIC50 (nM)Clinical Development Status (if available)
This compound CCR2/CCR5Binding AffinityCCR2: 2.7, CCR5: 83Preclinical
BMS-741672CCR2Binding Affinity1.1Preclinical
INCB3344CCR2Binding (human)5.1Phase II (discontinued)
Chemotaxis (human)3.8
CCX140-BCCR2Chemotaxis (in buffer)8Phase II
Chemotaxis (in serum)200
Calcium Mobilization3
CCX872-BCCR2Not SpecifiedNot SpecifiedPhase Ib/II in pancreatic cancer
PF-04634817CCR2/CCR5Binding (rat)CCR2: 20.8, CCR5: 470Phase II for diabetic nephropathy (discontinued)[2]
BMS-813160CCR2/CCR5BindingCCR2: 6.2, CCR5: 3.6Phase II in pancreatic and colorectal cancer[3]
MLN1202 (Plozalizumab)CCR2Monoclonal AntibodyNot ApplicablePhase II for various inflammatory conditions and cancer[4]

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.

This compound demonstrates high potency for CCR2 with an IC50 of 2.7 nM. Notably, it also exhibits significant affinity for CCR5, another chemokine receptor involved in inflammatory responses, making it a dual CCR2/CCR5 antagonist. This dual activity is also observed in other inhibitors like PF-04634817 and BMS-813160. In contrast, inhibitors like INCB3344 and CCX140-B are more selective for CCR2. MLN1202 represents a different therapeutic modality as a humanized monoclonal antibody targeting CCR2.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

CCR2 Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that are crucial for monocyte chemotaxis and inflammation.

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates PI3K PI3K/Akt Pathway G_Protein->PI3K MAPK MAPK/p38 Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Cellular_Response Cellular Responses (Migration, Proliferation, Survival) PI3K->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response

Caption: CCR2 signaling cascade upon CCL2 binding.

Experimental Workflow: Chemotaxis Assay

A common method to assess the efficacy of CCR2 inhibitors is the chemotaxis assay, which measures the directed migration of cells in response to a chemical stimulus.

Chemotaxis_Workflow Start Start Isolate_Cells Isolate Human Peripheral Blood Mononuclear Cells (hPBMCs) Start->Isolate_Cells Add_Inhibitor Add CCR2 Inhibitor (e.g., this compound) to Upper Chamber with hPBMCs Isolate_Cells->Add_Inhibitor Prepare_Chambers Prepare Transwell Chambers Add_CCL2 Add CCL2 (Chemoattractant) to Lower Chamber Prepare_Chambers->Add_CCL2 Incubate Incubate at 37°C Add_CCL2->Incubate Add_Inhibitor->Incubate Count_Cells Count Migrated Cells in Lower Chamber Incubate->Count_Cells Analyze Analyze Data and Determine IC50 Count_Cells->Analyze End End Analyze->End

References

Unveiling the Selectivity of BMS-753426: A Comparative Analysis of CCR2 over CCR5 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PRINCETON, NJ – November 27, 2025 – In the landscape of chemokine receptor modulation, the precise targeting of specific receptors remains a critical objective for therapeutic intervention in inflammatory diseases, autoimmune disorders, and oncology. This guide provides a detailed comparison of the investigational compound BMS-753426 and its selectivity for the C-C chemokine receptor 2 (CCR2) over the closely related C-C chemokine receptor 5 (CCR5). This analysis is supported by experimental data and methodologies to assist researchers, scientists, and drug development professionals in their evaluation of CCR2-targeted antagonists.

This compound has been identified as a potent and orally bioavailable antagonist of CCR2.[1][2][3] The compound's selectivity is a key attribute, as dual or off-target activity can lead to unintended biological effects. This guide contextualizes the performance of this compound by comparing it with other notable CCR2 and CCR5 antagonists.

Quantitative Comparison of CCR2 and CCR5 Antagonists

The inhibitory activity of this compound and other relevant compounds against CCR2 and CCR5 is summarized in the table below. The data, presented as IC50 values, have been compiled from publicly available research literature. A lower IC50 value indicates greater potency.

CompoundCCR2 IC50 (nM)CCR5 IC50 (nM)Selectivity (CCR5 IC50 / CCR2 IC50)Compound Type
This compound 2.7[1]83[1]~30.7CCR2-selective antagonist
BMS-7416721.1>770 (>700-fold selective)>700CCR2-selective antagonist
PF-41363095.2>1000>192CCR2-selective antagonist
Cenicriviroc2-62-6~1Dual CCR2/CCR5 antagonist
Maraviroc>10,0000.9 (antiviral IC50)N/ACCR5-selective antagonist
Vicriviroc>10,000<1 (functional IC50)N/ACCR5-selective antagonist

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

The determination of antagonist potency and selectivity relies on robust and well-defined experimental assays. The following are generalized protocols for the key assays used to characterize compounds like this compound.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki) or inhibitory concentration (IC50).

Objective: To determine the IC50 value of an antagonist for CCR2 and CCR5.

Materials:

  • Cell membranes prepared from cell lines stably expressing human CCR2 or CCR5 (e.g., HEK293 or CHO cells).

  • Radiolabeled ligand: [¹²⁵I]-CCL2 for CCR2 and [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES for CCR5.

  • Test compounds (e.g., this compound) at various concentrations.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound in a 96-well plate.

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove non-specific binding.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant, a process mediated by chemokine receptors.

Objective: To determine the functional inhibitory potency of an antagonist on CCR2- or CCR5-mediated cell migration.

Materials:

  • A cell line that expresses CCR2 or CCR5 and is known to undergo chemotaxis (e.g., THP-1 monocytes for CCR2, or primary T-cells for CCR5).

  • Chemoattractant: Recombinant human CCL2 (for CCR2) or CCL5/RANTES (for CCR5).

  • Test compounds at various concentrations.

  • Transwell migration plates (e.g., Boyden chambers) with a porous membrane.

  • Cell culture medium.

  • Cell staining and counting equipment.

Procedure:

  • The lower chamber of the Transwell plate is filled with medium containing the chemoattractant.

  • The cells are pre-incubated with various concentrations of the test compound.

  • The cell suspension is then added to the upper chamber of the Transwell plate.

  • The plate is incubated for a period to allow cell migration through the porous membrane towards the chemoattractant (e.g., 1-4 hours at 37°C).

  • Non-migrated cells on the upper surface of the membrane are removed.

  • The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted.

  • The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the number of migrated cells compared to the control (chemoattractant alone).

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams have been generated.

CCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular chemokine Chemokine (CCL2/CCL5) ccr CCR2 / CCR5 chemokine->ccr Binds g_protein G-protein (Gαi) ccr->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces chemotaxis Chemotaxis dag->chemotaxis ca_release->chemotaxis Leads to BMS753426 This compound (Antagonist) BMS753426->ccr Blocks

Caption: Canonical CCR2/CCR5 Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_chemotaxis Chemotaxis Assay membranes CCR2/CCR5 Membranes incubation_binding Incubation & Filtration membranes->incubation_binding radioligand Radiolabeled Ligand ([¹²⁵I]-CCL2 / [¹²⁵I]-MIP-1α) radioligand->incubation_binding compound_binding Test Compound (this compound) compound_binding->incubation_binding quantification_binding Quantify Radioactivity incubation_binding->quantification_binding ic50_binding Determine IC50 quantification_binding->ic50_binding cells CCR2+/CCR5+ Cells transwell Transwell Migration cells->transwell chemoattractant Chemoattractant (CCL2 / CCL5) chemoattractant->transwell compound_chemotaxis Test Compound (this compound) compound_chemotaxis->transwell quantification_chemotaxis Count Migrated Cells transwell->quantification_chemotaxis ic50_chemotaxis Determine Functional IC50 quantification_chemotaxis->ic50_chemotaxis

Caption: Experimental Workflow for Antagonist Characterization.

Conclusion

The data presented in this guide demonstrate that this compound is a potent inhibitor of CCR2 with a clear selectivity profile over CCR5. Its approximately 30-fold selectivity distinguishes it from dual antagonists like Cenicriviroc and places it in the category of CCR2-selective inhibitors, alongside compounds such as BMS-741672 and PF-4136309, although with a comparatively more moderate selectivity margin than these two examples. This level of selectivity may offer a nuanced pharmacological profile for therapeutic applications where potent CCR2 inhibition is desired with a lesser degree of CCR5 blockade. The provided experimental frameworks offer a basis for the continued investigation and comparison of this and other chemokine receptor antagonists.

References

A Head-to-Head Comparison of BMS-753426 and Other CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 2 (CCR2) has emerged as a significant therapeutic target for a multitude of inflammatory and autoimmune diseases. Its role in mediating the migration of monocytes and macrophages to sites of inflammation has spurred the development of numerous antagonists. Among these, BMS-753426 has shown promise as a potent and orally bioavailable inhibitor. This guide provides an objective, data-driven comparison of this compound with other notable CCR2 antagonists: its precursor BMS-741672, INCB3344, CCX140-B, and the dual CCR2/CCR5 antagonist PF-04634817.

At a Glance: Comparative Efficacy and Specificity

This compound demonstrates potent inhibition of CCR2, comparable to or exceeding that of other antagonists in preclinical studies. Its development from BMS-741672 resulted in improved metabolic stability and pharmacokinetic properties. While INCB3344 and CCX140-B also exhibit nanomolar potency, PF-04634817 offers a broader spectrum of activity by targeting both CCR2 and CCR5.

In Vitro Potency and Selectivity

The in vitro activity of these CCR2 antagonists has been evaluated through various assays, primarily focusing on receptor binding and inhibition of chemotaxis. The following table summarizes key quantitative data from preclinical studies.

CompoundTarget(s)Binding Affinity (IC50, nM)Chemotaxis Inhibition (IC50, nM)Selectivity
This compound CCR22.7[1]0.8 (hPBMCs)[1]~30-fold selective over CCR5[1]
BMS-741672 CCR21.1[2][3]0.67 (monocytes)>700-fold selective over CCR5
INCB3344 CCR25.1 (human), 9.5 (murine)3.8 (human), 7.8 (murine)>100-fold selective over other chemokine receptors
CCX140-B CCR217 (125I-CCL2 binding)8 (buffer), 200 (human serum)Specific for CCR2
PF-04634817 CCR2/CCR520.8 (rat CCR2)Not explicitly statedDual antagonist, 10-20 fold less potent on rodent CCR5 (rat IC50=470 nM)

Pharmacokinetic Profiles

A crucial aspect of drug development is the pharmacokinetic profile of a compound. The table below outlines key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for the selected CCR2 antagonists.

CompoundOral BioavailabilityHalf-life (t1/2)Key Metabolic Features
This compound High, with lower clearance than BMS-741672Not explicitly statedDeveloped to improve the metabolic stability of BMS-741672, which is subject to N-demethylation
BMS-741672 51% (rat), 46% (cynomolgus monkey)5.1 h (rat, IV), 3.2 h (cynomolgus monkey, IV)Subject to N-demethylation in vivo
INCB3344 47% (mice)~1 h (mice, IV)High clearance
CCX140-B Orally administered in clinical trials40-58 hours in humansNot detailed in provided results
PF-04634817 Orally activeNot explicitly statedNot detailed in provided results

In Vivo Efficacy

The therapeutic potential of these antagonists has been investigated in various animal models of inflammation. A commonly used model is thioglycollate-induced peritonitis, which assesses the ability of a compound to inhibit the recruitment of monocytes and macrophages.

CompoundAnimal ModelDosingEfficacy
This compound hCCR2 knock-in mice (Thioglycollate-induced peritonitis)1, 25, and 100 mg/kg (oral)Inhibited monocyte/macrophage influx by 28%, 74%, and 78% respectively
INCB3344 Mice (Delayed-type hypersensitivity)Dose-dependentDose-dependent inhibition of macrophage influx
CCX140-B Diabetic transgenic human CCR2 knockin mice100 mg/kgDecreased albuminuria, glomerular hypertrophy, and adipose tissue inflammatory macrophages
PF-04634817 Diabetic Nos3-/- mice30 mg/kg/day (in chow)Inhibited kidney inflammation, glomerulosclerosis, and albuminuria

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein (Gi) CCR2->G_Protein Activates PLC PLC G_Protein->PLC Activates MAPK_Pathway MAPK Pathway (ERK activation) G_Protein->MAPK_Pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_Mobilization->Chemotaxis PKC->MAPK_Pathway MAPK_Pathway->Chemotaxis Antagonist CCR2 Antagonist (e.g., this compound) Antagonist->CCR2 Blocks

Caption: A simplified diagram of the CCR2 signaling cascade initiated by CCL2 binding, leading to cell migration, and its inhibition by a CCR2 antagonist.

Experimental_Workflow General Experimental Workflow for CCR2 Antagonist Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_pk Pharmacokinetics Receptor_Binding Receptor Binding Assay Chemotaxis_Assay Chemotaxis Assay Receptor_Binding->Chemotaxis_Assay Potency Confirmation Ca_Mobilization Calcium Mobilization Assay Chemotaxis_Assay->Ca_Mobilization Functional Validation PK_Studies Pharmacokinetic Studies (Oral Bioavailability, t1/2) Ca_Mobilization->PK_Studies Candidate Selection Animal_Model Animal Model Selection (e.g., hCCR2 KI mice) Drug_Administration Antagonist Administration Animal_Model->Drug_Administration Inflammation_Induction Inflammation Induction (e.g., Thioglycollate) Drug_Administration->Inflammation_Induction Analysis Analysis of Inflammatory Cell Infiltration Inflammation_Induction->Analysis PK_Studies->Animal_Model In Vivo Candidate

Caption: A generalized workflow for the preclinical evaluation of CCR2 antagonists, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies.

Experimental Protocols

Receptor Binding Assay (General Protocol)

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. While specific protocols may vary between laboratories, a general methodology is as follows:

  • Cell Culture and Membrane Preparation: Cells expressing the target receptor (e.g., human CCR2) are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., 125I-CCL2) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled antagonist being tested.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a filter mat that traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).

Chemotaxis Assay (Transwell System)

Chemotaxis assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

  • Cell Preparation: A suspension of cells known to express CCR2 (e.g., human peripheral blood mononuclear cells or a monocytic cell line) is prepared in a suitable assay medium.

  • Assay Setup: A multi-well plate with transwell inserts is used. The lower chamber of each well is filled with medium containing a chemoattractant (e.g., CCL2) and varying concentrations of the CCR2 antagonist. The cell suspension is added to the upper chamber of the transwell insert, which is separated from the lower chamber by a microporous membrane.

  • Incubation: The plate is incubated for a period to allow the cells to migrate through the membrane towards the chemoattractant in the lower chamber.

  • Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and using a fluorescent dye that binds to DNA, or by direct cell counting using a flow cytometer.

  • Data Analysis: The results are used to calculate the IC50 value, representing the concentration of the antagonist that causes a 50% reduction in cell migration.

Thioglycollate-Induced Peritonitis in Mice

This in vivo model is used to assess the anti-inflammatory properties of a compound by measuring its effect on leukocyte recruitment.

  • Animal Acclimatization: Mice (often humanized to express human CCR2 for better clinical translation) are acclimatized to the laboratory conditions.

  • Compound Administration: The CCR2 antagonist is administered to the mice, typically via oral gavage, at various doses.

  • Induction of Peritonitis: A sterile inflammatory agent, such as thioglycollate broth, is injected into the peritoneal cavity of the mice.

  • Peritoneal Lavage: After a specific period (e.g., 48 hours), the mice are euthanized, and the peritoneal cavity is washed with a sterile saline solution to collect the cells that have migrated into the cavity.

  • Cell Analysis: The collected cells are then stained with fluorescently labeled antibodies specific for different leukocyte populations (e.g., monocytes, macrophages, neutrophils) and analyzed by flow cytometry to determine the number of each cell type.

  • Efficacy Determination: The reduction in the number of recruited inflammatory cells in the treated groups compared to the vehicle-treated control group is used to determine the in vivo efficacy of the antagonist.

Conclusion

This compound stands as a potent and orally bioavailable CCR2 antagonist with a favorable pharmacokinetic profile compared to its predecessor, BMS-741672. Its in vitro and in vivo data demonstrate strong inhibitory effects on monocyte/macrophage migration. When compared to other CCR2 antagonists like INCB3344 and CCX140-B, this compound shows comparable potency. The choice of a particular antagonist for further development will likely depend on the specific therapeutic indication, the desired selectivity profile (with dual CCR2/CCR5 antagonists like PF-04634817 offering a different therapeutic strategy), and a comprehensive evaluation of their safety and efficacy in relevant disease models. The experimental data and protocols outlined in this guide provide a foundational framework for such comparative assessments in the pursuit of novel anti-inflammatory therapies.

References

Validating the Inhibitory Effect of BMS-753426 on CCR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CCR2 inhibitor BMS-753426 with other alternative compounds. The inhibitory effects are evaluated through a review of key experimental data, including receptor binding and functional assays. Detailed methodologies for these critical experiments are provided to support the validation of CCR2 inhibition.

Comparative Analysis of CCR2 Inhibitors

The inhibitory potency of this compound against the C-C chemokine receptor 2 (CCR2) has been evaluated and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays. Lower IC50 values are indicative of higher potency.

CompoundAssay TypeSpeciesIC50 (nM)
This compound Binding Human 2.7 [1]
BMS-741672BindingHuman1.1[2]
ChemotaxisHuman0.67[2][3]
BMS CCR2 22BindingHuman5.1[4]
ChemotaxisHuman1
Calcium FluxHuman18
MK-0812BindingHuman4.5
ChemotaxisMouse5
Shape ChangeHuman3.2
INCB3344BindingHuman5.1
BindingMouse9.5 - 10
ChemotaxisHuman3.8
ChemotaxisMouse7.8
CCR2-RABindingHuman103

CCR2 Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition, it is crucial to visualize the CCR2 signaling cascade and the experimental workflow used to validate inhibitors.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (Ligand) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein (Gαi) CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK MAPK (p38, ERK) G_Protein->MAPK JAK JAK G_Protein->JAK Akt Akt PI3K->Akt Downstream Downstream Effects (Migration, Proliferation, Survival) Akt->Downstream MAPK->Downstream STAT STAT JAK->STAT STAT->Downstream BMS753426 This compound (Antagonist) BMS753426->CCR2 Inhibits

Caption: CCR2 signaling is initiated by CCL2 binding, leading to various downstream effects.

Experimental_Workflow cluster_workflow Experimental Workflow for CCR2 Inhibitor Validation start Start: Compound of Interest (e.g., this compound) binding_assay 1. Receptor Binding Assay (Determine Ki or IC50 for CCR2 binding) start->binding_assay functional_assays 2. Functional Assays binding_assay->functional_assays chemotaxis_assay a. Chemotaxis Assay (Measure inhibition of cell migration) functional_assays->chemotaxis_assay calcium_assay b. Calcium Flux Assay (Measure inhibition of Ca2+ mobilization) functional_assays->calcium_assay data_analysis 3. Data Analysis & Comparison (Compare potency with alternatives) chemotaxis_assay->data_analysis calcium_assay->data_analysis conclusion Conclusion: Validate Inhibitory Effect data_analysis->conclusion

Caption: A typical workflow for validating the inhibitory activity of a CCR2 antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers validating CCR2 inhibitors.

CCR2 Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, allowing for the determination of the compound's binding affinity (Ki or IC50).

Materials:

  • Cell Membranes: Membranes prepared from cells overexpressing human CCR2 (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-CCL2 (human, recombinant).

  • Test Compound: this compound or other inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well plates.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of radioligand ([125I]-CCL2) at a final concentration of ~0.1 nM.

  • Initiate the binding reaction by adding 50 µL of cell membrane preparation (containing 5-10 µg of protein).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled CCR2 ligand (e.g., 1 µM CCL2) instead of the test compound.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant (CCL2).

Materials:

  • Cells: CCR2-expressing cells such as human monocytes or THP-1 cells.

  • Chemoattractant: Recombinant human CCL2 (MCP-1).

  • Test Compound: this compound or other inhibitors.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Boyden Chamber Apparatus with polycarbonate membranes (5 µm pore size).

  • Calcein-AM (for cell labeling and quantification).

Procedure:

  • Starve the cells in serum-free medium for 2-4 hours prior to the assay.

  • Label the cells with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

  • Add the chemoattractant (CCL2, typically 10-50 ng/mL) to the lower wells of the Boyden chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add 50 µL of the pre-incubated cell suspension to the upper chamber of each well.

  • Incubate the chamber for 60-120 minutes at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Quantify the migrated cells on the lower side of the membrane by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.

  • The inhibitory effect of the compound is calculated as the percentage reduction in cell migration compared to the vehicle control. The IC50 value is determined from the dose-response curve.

Calcium Flux Assay

This functional assay measures the ability of a compound to block the transient increase in intracellular calcium concentration ([Ca2+]) that occurs upon CCR2 activation by its ligand.

Materials:

  • Cells: CCR2-expressing cells (e.g., THP-1 or primary monocytes).

  • Ligand: Recombinant human CCL2.

  • Test Compound: this compound or other inhibitors.

  • Calcium Indicator Dye: Indo-1 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM CaCl2.

  • Flow Cytometer equipped with a UV laser.

Procedure:

  • Harvest the cells and resuspend them in assay buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Load the cells with Indo-1 AM (typically 1-5 µM) by incubating for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with assay buffer to remove extracellular dye.

  • Resuspend the cells in fresh assay buffer and allow them to rest for at least 15 minutes at room temperature.

  • Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.

  • Add the test compound at the desired concentration and incubate for a specified period (e.g., 5-15 minutes).

  • Stimulate the cells by adding CCL2 (typically at its EC80 concentration).

  • Continue to record the fluorescence signal for several minutes to capture the calcium flux.

  • The ratio of Indo-1 fluorescence (bound Ca2+ vs. unbound) is plotted over time. The inhibitory effect is determined by the reduction in the peak fluorescence signal in the presence of the inhibitor compared to the vehicle control. The IC50 value is calculated from the dose-response curve.

References

Unveiling the Selectivity of BMS-753426: A Comparative Guide to its Cross-Reactivity with Chemokine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of BMS-753426, a potent antagonist of CC chemokine receptor 2 (CCR2), with other chemokine receptors, supported by available experimental data and detailed methodologies.

This compound is a well-characterized antagonist of CCR2, a key receptor involved in monocyte trafficking and inflammatory responses. Its primary therapeutic potential lies in its ability to block the interaction between CCR2 and its main ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). However, a thorough evaluation of its interactions with other chemokine receptors is crucial for a complete understanding of its pharmacological profile and potential off-target effects.

Quantitative Analysis of Receptor Binding

Experimental data reveals that this compound exhibits a high affinity for CCR2. While it also demonstrates activity at the closely related CCR5, there is a notable selectivity for CCR2. The following table summarizes the available binding affinity data for this compound against human chemokine receptors.

ReceptorLigandAssay TypeMeasured ValueUnitSelectivity vs. CCR2
CCR2This compoundBinding Affinity (IC50)2.7nM-
CCR5This compoundBinding Affinity (IC50)83nM~30-fold
CCR5 (Primary T-cells)This compoundBinding Affinity6.3nM~2.3-fold

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Signaling Pathways

To visualize the biological context of this compound's activity, it is essential to understand the signaling cascades initiated by its primary targets, CCR2 and CCR5.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein (Gi/o) CCR2->G_protein Activates PLC PLC G_protein->PLC JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response JAK_STAT->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response BMS753426 This compound BMS753426->CCR2 Antagonizes

Figure 1: Simplified CCR2 Signaling Pathway.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Binds G_protein G-protein (Gi/o) CCR5->G_protein Activates PLC PLC G_protein->PLC JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Cytokine Release, Cell Activation) Ca_release->Cellular_Response PKC->Cellular_Response JAK_STAT->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response BMS753426 This compound BMS753426->CCR5 Antagonizes

Figure 2: Simplified CCR5 Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cross-reactivity of chemokine receptor antagonists like this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis node1 Prepare cell membranes expressing the target receptor node4 Incubate membranes, radioligand, and this compound together node1->node4 node2 Prepare radiolabeled ligand (e.g., [¹²⁵I]-CCL2) node2->node4 node3 Prepare serial dilutions of this compound node3->node4 node5 Separate bound from free radioligand via filtration node4->node5 node6 Measure radioactivity of bound ligand using a scintillation counter node5->node6 node7 Plot % inhibition vs. This compound concentration node6->node7 node8 Calculate IC₅₀ value node7->node8 Chemotaxis_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis node1 Place chemoattractant (e.g., CCL2) in the lower chamber of a Transwell plate node3 Incubate the plate to allow cell migration through the porous membrane node1->node3 node2 Add cells (e.g., monocytes) pre-incubated with or without This compound to the upper chamber node2->node3 node4 Remove non-migrated cells from the upper surface of the membrane node3->node4 node5 Stain and count the cells that have migrated to the lower surface of the membrane node4->node5 node6 Plot % inhibition of migration vs. This compound concentration node5->node6 node7 Calculate IC₅₀ value node6->node7

A Comparative Guide to BMS-753426 and Commercially Available CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational CCR2 antagonist BMS-753426 with a selection of commercially available CCR2 antagonists. The information is intended to assist researchers in selecting the appropriate tools for their studies in inflammation, autoimmune diseases, and oncology.

Overview of this compound

This compound is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] Developed by Bristol Myers Squibb, it emerged from structure-activity relationship studies aimed at improving the metabolic stability of its predecessor, BMS-741672.[1] this compound has demonstrated significant improvements in pharmacokinetic properties, including lower clearance and higher oral bioavailability. Notably, it also exhibits affinity for CCR5, making it a dual antagonist, a feature that may offer therapeutic advantages in certain disease contexts.

Quantitative Comparison of CCR2 Antagonists

The following table summarizes the reported in vitro potency of this compound and other commercially available CCR2 antagonists. These values provide a basis for comparing their relative efficacy in blocking CCR2 activity.

Compound NameTarget(s)Assay TypeSpeciesIC50 (nM)Reference
This compound CCR2/CCR5BindingHuman2.7
Chemotaxis (hPBMCs)Human0.8
MK-0812 CCR2Binding (Monocytes)Human4.5
ChemotaxisMouse5
INCB3344 CCR2BindingHuman5.1
BindingMouse9.5
ChemotaxisHuman3.8
ChemotaxisMouse7.8
Cenicriviroc (TAK-652) CCR2/CCR5---
RS-504393 CCR2BindingHuman89
ChemotaxisHuman330
BMS CCR2 22 CCR2BindingHuman5.1
Calcium FluxHuman18
ChemotaxisHuman1
AZD2423 CCR2Calcium FluxHuman1.2

Pharmacokinetic Properties

A comparison of the pharmacokinetic profiles of these antagonists is crucial for their application in in vivo studies.

Compound NameSpeciesOral Bioavailability (%)Tmax (h)Half-life (t½) (h)Clearance (L/h)Reference
This compound MonkeyImproved vs. BMS-741672--Lower vs. BMS-741672
Cenicriviroc Human (Mild Hepatic Impairment)--8.427.1
Human (Moderate Hepatic Impairment)--10.425.8
INCB3344 Mouse47-~12-

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are representative protocols for key assays used to characterize CCR2 antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

  • HEK293 cells stably expressing human CCR2

  • [¹²⁵I]-CCL2 (radioligand)

  • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Test compounds (e.g., this compound)

  • Non-specific binding control (high concentration of unlabeled CCL2)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hCCR2 cells.

  • In a 96-well plate, add cell membranes, [¹²⁵I]-CCL2, and varying concentrations of the test compound or control.

  • Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant, such as CCL2.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (e.g., 5 µm pores)

  • CCR2-expressing cells (e.g., THP-1 monocytes or human peripheral blood mononuclear cells)

  • Chemoattractant (e.g., recombinant human CCL2)

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • Test compounds

  • Cell staining dye (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Coat the microporous membrane with an appropriate extracellular matrix protein if required.

  • Add the chemoattractant (CCL2) to the lower chamber.

  • Pre-incubate the CCR2-expressing cells with the test compound or vehicle control.

  • Add the cell suspension to the upper chamber (the insert).

  • Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 2-4 hours).

  • Remove non-migrated cells from the upper surface of the membrane.

  • Stain the migrated cells on the lower surface of the membrane.

  • Quantify the migrated cells by counting under a microscope or by measuring the fluorescence of the stained cells after lysis.

  • Calculate the percent inhibition of chemotaxis and the IC50 value.

Calcium Flux Assay

This functional assay measures the inhibition of CCL2-induced intracellular calcium mobilization, a key event in G-protein coupled receptor signaling.

Materials:

  • CCR2-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CCL2

  • Test compounds

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Load the CCR2-expressing cells with the calcium-sensitive dye by incubating them with the dye solution.

  • Wash the cells to remove excess extracellular dye.

  • Resuspend the cells in the assay buffer.

  • Add the test compound at various concentrations to the cell suspension and incubate.

  • Measure the baseline fluorescence.

  • Stimulate the cells by adding CCL2.

  • Immediately measure the change in fluorescence over time using a kinetic plate reader.

  • Determine the inhibition of the calcium flux and calculate the IC50 value of the test compound.

Signaling Pathway and Experimental Workflow

Visualizing the CCR2 signaling pathway and the experimental workflow for antagonist evaluation can provide a clearer understanding of the underlying biology and the drug discovery process.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Antagonist (e.g., this compound) G_protein Gαi/o Gβγ CCR2->G_protein Activation JAK JAK CCR2->JAK PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (p38, ERK) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response AKT Akt PI3K->AKT AKT->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response MAPK->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine IC50/Ki) Functional_Assays Functional Assays (Calcium Flux, Chemotaxis) (Determine IC50) Binding_Assay->Functional_Assays Selectivity_Screening Selectivity Screening (Other Chemokine Receptors) Functional_Assays->Selectivity_Screening Whole_Blood_Assay Whole Blood Assay (Monocyte Migration) Selectivity_Screening->Whole_Blood_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Whole_Blood_Assay->PK_Studies Efficacy_Models Disease Efficacy Models (e.g., Arthritis, MS, Oncology) PK_Studies->Efficacy_Models

References

A Comparative Guide to the Efficacy of BMS-753426 Versus Approved Multiple Sclerosis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound BMS-753426 against established treatments for multiple sclerosis (MS), including Ocrelizumab, Fingolimod, and Dimethyl Fumarate. The comparison focuses on their distinct mechanisms of action, supported by available preclinical and clinical efficacy data.

Introduction to this compound

This compound is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in directing the migration of monocytes and other inflammatory cells from the bone marrow into the circulation and subsequently into inflamed tissues. In the context of multiple sclerosis, the infiltration of these inflammatory cells into the central nervous system (CNS) is a key pathological feature. By blocking CCR2, this compound aims to inhibit this inflammatory cascade.

Preclinical studies have demonstrated the potential of this compound in a model of multiple sclerosis. In an experimental autoimmune encephalomyelitis (EAE) mouse model, oral administration of this compound was shown to reduce the clinical score and monocyte/macrophage influx.

It is important to note that while the insulin-like growth factor 1 receptor (IGF-1R) pathway has been investigated as a potential therapeutic target in MS for its role in oligodendrocyte survival and remyelination, this compound is primarily characterized as a CCR2 antagonist.

Mechanisms of Action: A Comparative Overview

The therapeutic landscape of multiple sclerosis is characterized by a diversity of mechanisms of action, primarily targeting the immune system. This compound introduces a distinct approach compared to widely used MS treatments.

  • This compound (CCR2 Antagonist): Inhibits the migration of inflammatory monocytes and macrophages into the CNS.

  • Ocrelizumab (Anti-CD20 Monoclonal Antibody): Depletes circulating B-cells, which are key contributors to MS pathology through antigen presentation, cytokine secretion, and autoantibody production.

  • Fingolimod (Sphingosine-1-Phosphate Receptor Modulator): Sequesters lymphocytes in the lymph nodes, preventing their entry into the CNS.

  • Dimethyl Fumarate (Nrf2 Activator): Believed to exert its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway, which helps protect against oxidative stress, and also has anti-inflammatory effects.

cluster_bms This compound cluster_ocrelizumab Ocrelizumab cluster_fingolimod Fingolimod cluster_dmf Dimethyl Fumarate bms This compound ccr2 CCR2 Receptor (on Monocyte) bms->ccr2 Antagonizes migration Monocyte Migration to CNS ccr2->migration Inhibits ocrelizumab Ocrelizumab cd20 CD20 (on B-Cell) ocrelizumab->cd20 Binds depletion B-Cell Depletion cd20->depletion Induces fingolimod Fingolimod s1pr S1P Receptor (on Lymphocyte) fingolimod->s1pr Modulates egress Lymphocyte Egress from Lymph Node s1pr->egress Inhibits dmf Dimethyl Fumarate nrf2 Nrf2 Pathway dmf->nrf2 Activates response Anti-inflammatory & Cytoprotective Response nrf2->response Promotes

Figure 1: Comparative Mechanisms of Action.

Efficacy Data

As this compound has not undergone clinical trials for multiple sclerosis, this section presents preclinical data for this compound and clinical trial data for the approved therapies.

This compound: Preclinical Efficacy

Data for this compound is derived from an experimental autoimmune encephalomyelitis (EAE) model in mice.

ParameterResultReference
Model hCCR2 Knock-in Mice with EAE
Dosage 25 mg/kg, BID, oral
Effect Reduction in clinical score and histological evaluation of the spinal cord
Monocyte/Macrophage Influx Inhibition 74% at 25 mg/kg
Ocrelizumab: Clinical Efficacy (Relapsing MS)

Data from the pivotal Phase 3 OPERA I and OPERA II trials in patients with relapsing multiple sclerosis (RMS) are presented below.

Efficacy EndpointOcrelizumabInterferon beta-1aRelative ReductionReference
Annualized Relapse Rate (ARR) at 2 years (OPERA I) 0.1560.29246%
Annualized Relapse Rate (ARR) at 2 years (OPERA II) 0.1550.29047%
12-week Confirmed Disability Progression (Pooled) 9.8%15.2%40%
New Gadolinium-Enhancing Lesions (OPERA I) Not specifiedNot specified94%
New Gadolinium-Enhancing Lesions (OPERA II) Not specifiedNot specified95%
New or Enlarging T2 Lesions (OPERA I) Not specifiedNot specified77%
New or Enlarging T2 Lesions (OPERA II) Not specifiedNot specified83%
Fingolimod: Clinical Efficacy (Relapsing-Remitting MS)

The following data is from post-hoc analyses of the Phase 3 FREEDOMS and FREEDOMS II trials in patients with highly active relapsing-remitting MS (RRMS).

Efficacy Endpoint (vs. Placebo over 24 months)Relative Reduction with Fingolimodp-valueReference
Annualized Relapse Rate (ARR) 48%<0.001
3-month Confirmed Disability Progression 34%0.031
6-month Confirmed Disability Progression 45%0.016
Brain Volume Loss 46%<0.001
Gadolinium-Enhancing T1 Lesions 65%<0.001
New or Newly Enlarged T2 Lesions 69%<0.001
Dimethyl Fumarate: Clinical Efficacy (Relapsing-Remitting MS)

Data from the Phase 3 DEFINE and CONFIRM trials in patients with RRMS are summarized below.

Efficacy Endpoint (vs. Placebo over 2 years)Relative Reduction with Dimethyl FumarateTrialReference
Annualized Relapse Rate (ARR) 53%CONFIRM
Risk of Disability Progression 38%DEFINE
Proportion of Patients Relapsed 46%DEFINE

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

This compound: Preclinical EAE Model
  • Animal Model: Human CCR2 knock-in (KI) mice were used to model human-like receptor interactions.

  • Induction of EAE: EAE was induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA), followed by pertussis toxin administration.

  • Treatment: this compound was administered orally twice daily (BID) at a dose of 25 mg/kg.

  • Assessments: Clinical signs of EAE were scored daily. Histological analysis of the spinal cord was performed to assess inflammation and demyelination. Monocyte/macrophage influx was quantified.

Ocrelizumab: OPERA I & II Clinical Trials
  • Study Design: Two identical, randomized, double-blind, double-dummy, Phase 3 trials.

  • Patient Population: Adults with relapsing multiple sclerosis.

  • Treatment Arms:

    • Ocrelizumab: 600 mg via intravenous infusion every 24 weeks.

    • Interferon beta-1a (Rebif®): 44 mcg subcutaneously three times weekly.

  • Duration: 96 weeks.

  • Primary Endpoint: Annualized relapse rate (ARR).

  • Secondary Endpoints: Time to onset of confirmed disability progression, number of T1 gadolinium-enhancing lesions, and new or enlarging T2 lesions on MRI.

cluster_ocr Ocrelizumab Arm cluster_ifn Interferon Arm start RMS Patients (N=1656) rand Randomization (1:1) start->rand ocr_treat Ocrelizumab 600mg IV (Weeks 0, 24, 48, 72) + Placebo SC 3x/week rand->ocr_treat n=827 ifn_treat Interferon beta-1a 44mcg SC (3x/week) + Placebo IV every 24 weeks rand->ifn_treat n=829 analysis Primary Analysis at 96 Weeks ocr_treat->analysis ifn_treat->analysis

Figure 2: OPERA I/II Trial Workflow.

Fingolimod: FREEDOMS & FREEDOMS II Clinical Trials
  • Study Design: Phase 3, multicenter, randomized, placebo-controlled trials.

  • Patient Population: Patients with RRMS who had experienced high disease activity despite receiving other disease-modifying therapies in the previous year.

  • Treatment Arms:

    • Fingolimod: 0.5 mg or 1.25 mg orally once daily.

    • Placebo.

  • Duration: 24 months.

  • Endpoints: Annualized relapse rate, time to disability progression, MRI lesion activity, and brain volume loss.

Dimethyl Fumarate: DEFINE & CONFIRM Clinical Trials
  • Study Design: Two large, randomized, double-blind, placebo-controlled, Phase 3 trials.

  • Patient Population: Adults with RRMS.

  • Treatment Arms:

    • Dimethyl Fumarate: 240 mg orally twice daily (BID) or three times daily (TID).

    • Placebo.

    • Glatiramer Acetate (in CONFIRM only, as an active comparator).

  • Duration: 2 years.

  • Primary Endpoints: Proportion of patients who relapsed at 2 years (DEFINE); Annualized relapse rate at 2 years (CONFIRM).

  • Secondary Endpoints: Disability progression and MRI-based measures of disease activity.

Conclusion

This compound, with its targeted mechanism of inhibiting CCR2-mediated inflammatory cell migration, represents a mechanistically distinct approach to the treatment of multiple sclerosis. While direct comparisons are not possible without clinical trial data, its preclinical efficacy in the EAE model suggests potential for modulating the neuroinflammatory processes central to MS pathology. Established therapies such as Ocrelizumab, Fingolimod, and Dimethyl Fumarate have demonstrated significant efficacy in large-scale clinical trials through diverse mechanisms, including B-cell depletion, lymphocyte sequestration, and activation of antioxidant pathways. Future research will be necessary to determine the clinical viability and comparative efficacy of CCR2 antagonism in the management of multiple sclerosis.

References

Unraveling the Structural Secrets of CCR2 Antagonism: A Comparative Guide to BMS-753426 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural activity relationship (SAR) of BMS-753426 and its analogs as potent antagonists of the C-C chemokine receptor 2 (CCR2). The following sections detail the quantitative data, experimental methodologies, and the underlying signaling pathway.

This compound emerged from a focused lead optimization program aimed at improving the metabolic stability of its predecessor, BMS-741672. The primary challenge with BMS-741672, a tertiary amine, was its susceptibility to N-demethylation in vivo, leading to a metabolite with significantly reduced potency. The exploration of various analogs with modifications on the cyclohexylamine and quinazoline moieties led to the discovery of this compound, a potent and orally bioavailable CCR2 antagonist with an improved pharmacokinetic profile.[1][2]

Comparative Analysis of In Vitro Activity

The following table summarizes the in vitro characterization of this compound and its key analogs. The data highlights the structure-activity relationships, particularly the impact of substitutions on the cyclohexylamine ring and the quinazoline core on CCR2 and CCR5 binding and functional antagonism.

CompoundStructureCCR2 Binding IC50 (nM)CCR5 Binding IC50 (nM)Monocyte Chemotaxis IC50 (nM)
1a (BMS-741672) N-isopropyl, N-methyl amine2.9495920
2a N-demethylated metabolite of 1a-4959400
2b R = Me4.6--
2c R = H2.9>10000-
2d (this compound) tert-butyl amine2.7 83 0.8
3 6-trifluoromethoxyquinazoline3.5100-
4 6-trifluoromethylbenzamide1000>10000-
5a picolinamide10-10
5b tert-butyl picolinamide51905
6 6-tert-butyl-pyrido[3,2-d]pyrimidine4504

Data compiled from "Discovery of this compound: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2"[1].

The key SAR findings from this series of analogs include:

  • Cyclohexylamine Substitutions: The replacement of the N-isopropyl, N-methyl group in BMS-741672 (1a) with a tert-butyl amine in this compound (2d) was a critical modification. This change not only maintained high CCR2 potency but also significantly improved metabolic stability by preventing N-demethylation.[1] Furthermore, the tert-butyl group in 2d led to a remarkable 60-fold increase in affinity for CCR5 compared to the N-demethylated metabolite 2a.[1]

  • Quinazoline Replacements: A brief exploration of replacements for the 6-trifluoromethyl-quinazolin-4-yl moiety was conducted. The 6-trifluoromethoxyquinazoline analog (3) retained potent binding to both CCR2 and CCR5. However, simpler replacements like the 6-trifluoromethylbenzamide (4) resulted in a significant loss of affinity for both receptors. The picolinamide analogs (5a and 5b) demonstrated good CCR2 potency, and the introduction of a tert-butyl group (5b) again enhanced CCR5 affinity. The bicyclic analog, 6-tert-butyl-pyrido[3,2-d]pyrimidine (6), also showed potent dual antagonism.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

CCR2 Radioligand Binding Assay

This assay is designed to determine the binding affinity of test compounds to the CCR2 receptor.

Materials:

  • Cell membranes prepared from cells expressing human CCR2.

  • Radioligand, e.g., [3H]-labeled CCR2 antagonist.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Test compounds (this compound and its analogs).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes (typically 3-20 µg of protein per well).

  • Add the test compound at various concentrations.

  • Add the radioligand at a fixed concentration (typically at or below its Kd).

  • Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition binding curves.

Monocyte Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of monocytes towards the CCR2 ligand, CCL2 (also known as MCP-1).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes.

  • Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with a 5 µm pore size).

  • Chemotaxis medium (e.g., RPMI-1640 with 1% FBS).

  • Recombinant human CCL2 (MCP-1).

  • Test compounds (this compound and its analogs).

  • Cell staining dye (e.g., Calcein AM or hematoxylin).

Procedure:

  • Isolate human monocytes from peripheral blood.

  • Pre-incubate the monocytes with various concentrations of the test compound for a specified time (e.g., 30 minutes).

  • Place chemotaxis medium containing a specific concentration of CCL2 (e.g., 10 nM) in the lower wells of the chemotaxis chamber.

  • Add the pre-incubated monocytes to the upper wells of the chamber.

  • Incubate the chamber for a period of time (e.g., 60-90 minutes) at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several microscopic fields.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the CCL2-induced monocyte migration) are determined by analyzing the dose-response curve.

CCR2 Signaling Pathway

This compound and its analogs act as antagonists at the CCR2 receptor, a G protein-coupled receptor (GPCR). The binding of the natural ligand, CCL2, to CCR2 initiates a cascade of intracellular signaling events that are crucial for monocyte recruitment and inflammation. By blocking this interaction, this compound inhibits these downstream pathways.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G Protein (Gi) CCR2->G_Protein Activates JAK JAK CCR2->JAK PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K RAS RAS G_Protein->RAS IP3_DAG IP3 / DAG PLC->IP3_DAG AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT Ca_PKC Ca²⁺ release / PKC activation IP3_DAG->Ca_PKC Cellular_Response Cellular Responses (Migration, Proliferation, Survival) AKT->Cellular_Response MEK MEK RAF->MEK STAT->Cellular_Response Ca_PKC->Cellular_Response ERK ERK MEK->ERK ERK->Cellular_Response BMS753426 This compound (Antagonist) BMS753426->CCR2 Inhibits

References

Benchmarking BMS-753426: A Comparative Guide to its Performance in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of BMS-753426 in chemotaxis assays, benchmarked against other relevant compounds. The information is supported by experimental data to aid in the evaluation of this potent CCR2 antagonist for research and development purposes.

Performance of this compound in Chemotaxis Assays

This compound is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in monocyte and macrophage recruitment to sites of inflammation.[1][2] Its efficacy in inhibiting chemotaxis has been demonstrated in multiple studies.

In a key study, this compound (also referred to as compound 2d) was shown to be a significant improvement over its predecessor, BMS-741672 (compound 1a), in terms of metabolic stability and pharmacokinetic properties.[1][2] this compound demonstrated potent inhibition of monocyte chemotaxis, being approximately 20 times more potent than its N-demethylated metabolite.[2]

Quantitative Performance Data

The following table summarizes the in vitro and in vivo performance of this compound in inhibiting chemotaxis, with comparisons to other CCR2 antagonists.

CompoundAssay TypeCell TypeChemoattractantIC50 / EC50Source
This compound Monocyte ChemotaxisHuman Peripheral Blood Mononuclear Cells (hPBMCs)10 nM MCP-1 (CCL2)IC50: 0.8 nM
This compound In vivo Monocyte/Macrophage Infiltration (hCCR2 KI Mice)MouseThioglycolateEC50: 3.9 nM
BMS-741672 (1a)In vivo Monocyte/Macrophage Infiltration (hCCR2 KI Mice)MouseThioglycolateEC50: 2.2 nM
BMS CCR2 22ChemotaxisHuman MonocytesCCL2IC50: 1 nM
INCB-3344Antagonistic Binding ActivitymCCR2 expressing cellsNot SpecifiedIC50: 9.5 nM
INCB-3344Antagonistic Binding ActivityhCCR2 expressing cellsNot SpecifiedIC50: 5.1 nM

Note: Direct comparison of IC50/EC50 values should be made with caution as experimental conditions can vary between studies.

In in vivo studies using a human CCR2 knock-in (KI) mouse model, oral administration of this compound resulted in a dose-dependent inhibition of monocyte/macrophage influx. At doses of 1, 25, and 100 mg/kg, it inhibited infiltration by 28%, 74%, and 78%, respectively.

Experimental Protocols

The following is a detailed methodology for a standard monocyte chemotaxis assay, based on the principles of the Boyden chamber assay, which is commonly used to evaluate the efficacy of CCR2 antagonists like this compound.

Monocyte Chemotaxis Boyden Chamber Assay

1. Cell Preparation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate monocytes from PBMCs using CD14 magnetic beads (positive selection).

  • Resuspend the isolated monocytes in chemotaxis medium (e.g., RPMI-1640 supplemented with 1% FBS, 1% L-glutamine, and penicillin/streptomycin) at a concentration of 1 x 10^6 cells/mL.

2. Preparation of Chemotaxis Chambers:

  • Use a 48-well or 96-well Boyden chamber with a polycarbonate membrane with a 5 µm pore size.

  • In the lower wells of the chamber, add the chemotaxis medium containing the chemoattractant, typically recombinant human CCL2 (MCP-1), at a concentration known to induce a robust chemotactic response (e.g., 10 nM).

  • For testing the inhibitor, add varying concentrations of this compound or other antagonists to the lower wells along with the chemoattractant. Include a vehicle control (e.g., DMSO).

3. Chemotaxis Assay:

  • Add 50 µL of the monocyte cell suspension (50,000 cells) to the upper chamber of each well.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

4. Quantification of Migration:

  • After incubation, carefully remove the upper chamber. Scrape off the non-migrated cells from the upper surface of the membrane.

  • Fix the membrane with a suitable fixative (e.g., methanol) and stain the migrated cells on the lower surface with a stain such as Giemsa or DAPI.

  • Count the number of migrated cells in several high-power fields for each well using a microscope.

  • Alternatively, for a higher throughput method, cells can be pre-labeled with a fluorescent dye (e.g., Calcein-AM), and the fluorescence of the migrated cells in the lower chamber can be read using a plate reader.

5. Data Analysis:

  • Calculate the percentage of migrating cells for each condition relative to the positive control (chemoattractant alone).

  • Plot the percentage of inhibition against the concentration of the antagonist to determine the IC50 value (the concentration at which 50% of the chemotactic response is inhibited).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the CCL2-CCR2 signaling pathway and a typical experimental workflow for a chemotaxis assay.

CCL2_CCR2_Signaling_Pathway CCL2-CCR2 Signaling Pathway in Chemotaxis cluster_membrane Cell Membrane CCR2 CCR2 G_protein G-protein (Gαi) CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds BMS753426 This compound BMS753426->CCR2 Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Cell Migration (Chemotaxis) Ca_release->Chemotaxis MAPK MAPK PKC->MAPK Akt Akt PI3K->Akt Akt->Chemotaxis MAPK->Chemotaxis

Caption: CCL2-CCR2 signaling cascade leading to chemotaxis and its inhibition by this compound.

Chemotaxis_Assay_Workflow Chemotaxis Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Execution & Analysis cell_isolation 1. Isolate Monocytes (e.g., from PBMCs) reagent_prep 2. Prepare Reagents (Chemoattractant, Inhibitor) chamber_setup 3. Add Reagents to Lower Chamber reagent_prep->chamber_setup cell_seeding 4. Add Cells to Upper Chamber chamber_setup->cell_seeding incubation 5. Incubate Chamber (e.g., 37°C, 60-90 min) cell_seeding->incubation quantification 6. Fix, Stain & Count Migrated Cells incubation->quantification data_analysis 7. Analyze Data (Calculate % Inhibition, IC50) quantification->data_analysis

Caption: A typical workflow for a Boyden chamber chemotaxis assay.

References

Safety Operating Guide

Navigating the Safe Disposal of BMS-753426: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like BMS-753426 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with general safety standards and minimizing risk.

Hazard Profile of this compound

Before initiating any disposal procedure, it is imperative to be fully aware of the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound presents several hazards that dictate its handling and disposal protocols.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.P264, P280, P302+P352
Eye IrritationCauses serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233
Aquatic Hazard (Short-term and Long-term)Harmful to aquatic life with long lasting effects.P273, P501
Core Principle of Disposal: Compliance and Caution

The guiding principle for the disposal of this compound is to adhere to national and local regulations for chemical waste. The compound and its containers must be disposed of via an approved waste disposal plant. It is crucial to avoid releasing the chemical into the environment.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • Respiratory protection if dusts are generated

2. Waste Segregation and Collection:

  • Do Not Mix: Never mix this compound waste with other chemical waste streams.

  • Original Containers: Whenever possible, store waste this compound in its original container. If the original container is not available or suitable, use a compatible, properly labeled, and sealable container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Do not use abbreviations.

  • Container Integrity: Ensure waste containers are in good condition, free from leaks or rust, and are kept closed except when adding waste.

3. Disposal of Different Waste Forms:

  • Solid Waste:

    • Collect unadulterated solid this compound in a designated, labeled hazardous waste container.

    • For materials contaminated with this compound (e.g., weighing paper, gloves, wipes), collect these in a separate, clearly labeled solid hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, labeled liquid hazardous waste container.

    • Ensure the container is compatible with the solvent used.

    • Secondary containment, such as a plastic tray, should be used for all liquid chemical waste containers.

  • Sharps Waste:

    • Any sharps (e.g., needles, pipette tips) contaminated with this compound must be collected in a puncture-proof sharps container that is clearly labeled as hazardous waste with the chemical name.

4. Decontamination of Labware:

  • Glassware and equipment that have come into contact with this compound should be decontaminated.

  • Triple-rinse the equipment with a suitable solvent capable of dissolving this compound.

  • The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.

  • After triple-rinsing, the glassware can typically be washed through normal laboratory procedures.

5. Storage of Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA).

  • Ensure that the SAA is in the same room where the waste was generated.

  • Segregate the this compound waste from incompatible materials.

6. Arranging for Disposal:

  • Once a waste container is full, it must be dated and a pickup requested from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Waste Collection cluster_final Final Disposal Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, tips) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Hazardous Waste Container (with secondary containment) liquid_waste->collect_liquid collect_sharps Collect in Labeled Puncture-Proof Sharps Container sharps_waste->collect_sharps store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_sharps->store_saa request_pickup Request Waste Pickup (from EHS or Contractor) store_saa->request_pickup disposal Dispose via Approved Waste Disposal Plant request_pickup->disposal

Caption: Disposal workflow for this compound from generation to final disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans.

Essential Safety and Logistics for Handling BMS-753426

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like BMS-753426. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal procedures for this potent and orally bioavailable antagonist of CCR2.[1][2][3][4][5] Adherence to these guidelines is critical to minimize exposure risk and ensure the well-being of all laboratory personnel.

Hazard Assessment and Personal Protective Equipment

This compound is described as a potent compound, meaning it can elicit biological effects at low doses. While a specific Safety Data Sheet (SDS) with quantitative occupational exposure limits (OELs) is not publicly available, the potency of the compound necessitates handling it with a high degree of caution, similar to other high-potency active pharmaceutical ingredients (HPAPIs). The primary goal is to minimize direct contact and inhalation.

Engineering controls, such as fume hoods and ventilated balance enclosures, should be the first line of defense to limit airborne exposure. Personal protective equipment serves as a crucial secondary barrier.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Hazard LevelOperationRequired Personal Protective Equipment (PPE)
High Weighing and handling of powder- Disposable, solid-front lab coat with tight cuffs- Double-gloving (e.g., nitrile gloves)- Safety glasses with side shields or chemical splash goggles- N95, N100, or P100 respirator
Moderate Preparation of stock solutions- Disposable, solid-front lab coat with tight cuffs- Double-gloving (e.g., nitrile gloves)- Safety glasses with side shields or chemical splash goggles- Use of a certified chemical fume hood is mandatory
Low Handling of dilute solutions- Standard lab coat- Single pair of nitrile gloves- Safety glasses

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the essential procedures for safely handling this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Training: All personnel must be trained on the potential hazards of potent compounds and the specific procedures outlined in this document.
  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.

2. Weighing and Reconstitution (High Hazard):

  • Engineering Controls: All handling of solid this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
  • Personal Protective Equipment: Don the required high-hazard PPE as specified in Table 1.
  • Weighing: Carefully weigh the desired amount of the compound. Use anti-static weighing dishes if necessary.
  • Reconstitution: Add the solvent to the powder in a slow and controlled manner to avoid aerosolization. Ensure the container is securely capped before removing it from the engineering control.

3. Handling of Solutions (Moderate to Low Hazard):

  • Stock Solutions: The preparation of concentrated stock solutions should be carried out in a chemical fume hood.
  • Dilutions: Subsequent dilutions can be performed on the benchtop, but care should be taken to avoid splashes and spills.
  • Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

4. Spill Management:

  • Small Spills: For small spills of solutions, absorb the liquid with an inert absorbent material. Clean the area with an appropriate solvent and then decontaminate with a suitable cleaning agent.
  • Powder Spills: If a small amount of powder is spilled within a fume hood, carefully wipe it up with a damp cloth. For larger spills, or any spill outside of a containment device, evacuate the area and contact the institution's environmental health and safety (EHS) department.
  • Waste: All materials used for spill cleanup must be disposed of as hazardous waste.

5. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, weighing paper, pipette tips, and excess compound, must be segregated as cytotoxic or potent compound waste.
  • Containers: Use clearly labeled, leak-proof containers for solid and liquid waste. Sharps should be placed in a designated sharps container.
  • Disposal Method: The primary recommended disposal method for potent compound waste is incineration through a certified hazardous waste disposal service. Do not dispose of this material down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the critical safety checkpoints.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Engineering Control) cluster_use 3. Experimental Use cluster_cleanup 4. Cleanup & Disposal Training Personnel Training DesignateArea Designate Handling Area Training->DesignateArea GatherMaterials Gather PPE & Materials DesignateArea->GatherMaterials Weighing Weigh Powder GatherMaterials->Weighing Reconstitution Prepare Stock Solution Weighing->Reconstitution Dilutions Prepare Dilutions Reconstitution->Dilutions Experiment Perform Experiment Dilutions->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate WasteSegregation Segregate Waste Decontaminate->WasteSegregation Disposal Dispose via Certified Vendor WasteSegregation->Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.